Aluminiumphosphatehydrate
Description
Contextualization within Inorganic Materials Chemistry
In the broader landscape of inorganic materials chemistry, hydrated aluminium phosphates are situated at the intersection of mineralogy, materials science, and solid-state chemistry. They are fundamentally composed of aluminium cations (Al³⁺), phosphate (B84403) anions (PO₄³⁻), and water molecules. Their structures are often built from the linkage of AlO₄ tetrahedra and PO₄ tetrahedra, which can also include higher coordination aluminium centers, such as AlO₆ octahedra, where water molecules often complete the coordination sphere. srce.hrresearchgate.net This structural versatility gives rise to a wide array of compounds with distinct physicochemical properties.
The study of hydrated aluminium phosphates is closely related to that of other porous materials like zeolites and metal-organic frameworks (MOFs). mdpi.com While zeolites are aluminosilicates with charged frameworks, aluminophosphates (AlPOs) typically possess neutral frameworks due to the strict alternation of Al³⁺ and P⁵⁺ centers. worldscientific.com This neutrality influences their surface properties and catalytic behavior. The incorporation of water into the framework, however, introduces another layer of complexity and functionality, affecting their stability, ion-exchange capabilities, and potential for use in applications such as adsorption-driven heat transformation. advancedsciencenews.com
Overview of Structural Diversity and Framework Topology
The structural diversity of hydrated aluminium phosphates is a key feature that underpins their wide range of properties. This diversity manifests in various forms, from naturally occurring minerals to synthetically produced molecular sieves.
Naturally, hydrated aluminium phosphates are found as minerals like Variscite and Metavariscite , both with the chemical formula AlPO₄·2H₂O. These are polymorphs, meaning they have the same chemical composition but different crystal structures; Variscite is orthorhombic, while Metavariscite is monoclinic. researchgate.net The arrangement of the AlO₄(H₂O)₂ octahedra and PO₄ tetrahedra differs between these two minerals, leading to distinct physical properties. sciengine.com
Synthetic hydrated aluminium phosphates, often denoted as AlPO₄-Hn phases, further expand this structural diversity. For instance, AlPO₄·1.5H₂O (also known as AlPO₄-H₃) possesses a unique framework topology. srce.hrresearchgate.net The structure of these synthetic phases can be influenced by synthesis conditions such as temperature, pH, and the presence of structure-directing agents.
A significant area of research focuses on porous aluminophosphates, which exhibit a variety of framework topologies. These frameworks are characterized by interconnected channels and cavities of molecular dimensions. The topology of these pores, including their size and shape, is a critical determinant of their function in applications like catalysis and separation. Some aluminophosphates exhibit framework topologies analogous to well-known zeolites, while others possess entirely novel structures. researchgate.networldscientific.com The presence of water molecules within these pores can influence the framework's stability and can be reversibly removed, a property that is exploited in applications like thermal energy storage. advancedsciencenews.com
Historical Developments in Aluminophosphate Research
The study of aluminophosphates has evolved significantly over the past several decades. Initially, research was primarily focused on the naturally occurring mineral forms.
A major breakthrough in the field came in the 1980s with the work of researchers at Union Carbide, who synthesized a new class of microporous crystalline inorganic solids known as aluminophosphate molecular sieves (AlPO₄-n). annualreviews.org This discovery opened up a new realm of synthetic materials with well-defined pore structures, analogous to but compositionally distinct from aluminosilicate (B74896) zeolites.
Subsequent research in the following years led to the synthesis of a vast number of new aluminophosphate frameworks with diverse topologies and compositions. The introduction of the "heteroatom concept" in the 1980s was another pivotal moment, leading to the development of heteroatom-substituted aluminophosphate molecular sieves with tailored catalytic properties. escholarship.org
The exploration of non-hydrothermal synthesis routes, such as ionothermal synthesis, has been a more recent development. escholarship.org This method utilizes ionic liquids as both the solvent and structure-directing agent, offering advantages like lower vapor pressure during synthesis and the potential to create novel phases that are not accessible through traditional hydrothermal methods. escholarship.orgmdpi.com
Current Research Frontiers and Emerging Interests in Hydrated Aluminophosphates
Current research on hydrated aluminium phosphates is vibrant and multifaceted, driven by the quest for new materials with advanced functionalities. Key areas of interest include:
Energy Storage and Transformation: Microporous aluminophosphates are being actively investigated for their potential in thermochemical energy storage. advancedsciencenews.comacs.org The reversible adsorption and desorption of water within their porous frameworks can be harnessed for low-temperature solar and waste-heat management. mdpi.com The efficiency of these materials is closely linked to their framework topology and the nature of the water-framework interactions. dntb.gov.uamdpi.com
Catalysis: The development of functionalized and metal-substituted aluminophosphates is a major frontier in catalysis. By incorporating active metal sites or organic functional groups into the aluminophosphate framework, researchers are designing catalysts for a wide range of chemical transformations, including the conversion of biomass to valuable chemicals. researchgate.netchemrxiv.org The hierarchical porosity in some of these materials, combining micropores and mesopores, is being explored to enhance catalytic activity and lifetime. researchgate.net
Novel Framework Topologies and Synthesis Methods: The synthesis of aluminophosphates with new and complex framework topologies remains a significant goal. royalsocietypublishing.org Researchers are exploring innovative synthetic strategies, including the use of novel structure-directing agents and non-aqueous solvent systems, to create materials with tailored pore architectures for specific applications. rsc.org Ionothermal synthesis continues to be a promising route for discovering new aluminophosphate phases. escholarship.orgmdpi.comrsc.org
Separations: The well-defined pore structures of aluminophosphates make them attractive candidates for gas separation processes. Research is ongoing to develop materials with high selectivity for the separation of important gas mixtures, such as CO₂/CH₄ and CH₄/N₂.
The ongoing research in these areas continues to expand our understanding of hydrated aluminium phosphates and paves the way for their application in addressing pressing global challenges in energy, environment, and sustainable chemistry.
Interactive Data Tables
Physicochemical Properties of Variscite and Metavariscite
| Property | Variscite | Metavariscite |
| Chemical Formula | AlPO₄·2H₂O | AlPO₄·2H₂O |
| Crystal System | Orthorhombic | Monoclinic researchgate.net |
| Color | Green, bluish-green, yellowish-green | Light green researchgate.net |
| Luster | Vitreous to waxy | Vitreous, waxy researchgate.net |
| Hardness (Mohs) | 3.5 - 4.5 | ~3.5 researchgate.net |
| Specific Gravity | 2.57 - 2.61 | ~2.53 researchgate.net |
| Cleavage | Good on {010}, poor on {001} | On {010} acs.org |
| Fracture | Conchoidal to splintery | Conchoidal, splintery, uneven researchgate.net |
| Streak | White | White researchgate.net |
Properties of Synthetic Hydrated Aluminium Phosphate (AlPO₄·1.5H₂O)
| Property | Value |
| Chemical Formula | AlPO₄·1.5H₂O researchgate.net |
| Common Name | AlPO₄-H₃ researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Synthesis Method | Reactive crystallization from sulfate (B86663) media researchgate.net |
| Key Characteristic | Contains both tetrahedrally and octahedrally coordinated aluminum atoms srce.hr |
| Application Interest | Prototypical model for studying water interaction in porous aluminophosphates srce.hr |
Structure
2D Structure
Properties
CAS No. |
66905-65-5 |
|---|---|
Molecular Formula |
AlH2O5P |
Molecular Weight |
139.97 g/mol |
IUPAC Name |
aluminum;phosphate;hydrate |
InChI |
InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
InChI Key |
FIQKTHSUXBJBCQ-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Al+3] |
Origin of Product |
United States |
Synthesis Methodologies for Aluminiumphosphatehydrate
Controlled Reactive Crystallization Approaches
Controlled reactive crystallization is a primary method for producing crystalline aluminiumphosphatehydrate, such as AlPO₄·1.5H₂O. acs.org This approach involves the direct precipitation of the compound from a solution containing aluminium and phosphate (B84403) ions, where careful management of reaction parameters is crucial for obtaining a product with desired specifications. researchgate.net
pH-Controlled Precipitation and Supersaturation Management
The pH of the reaction medium is a critical parameter that governs the supersaturation of the solution, which in turn dictates the nucleation and growth of this compound crystals. acs.orgresearchgate.net Precipitation is induced by adjusting the pH to a predetermined level where the solution becomes supersaturated with respect to the desired phosphate phase. acs.org For instance, in a sulfate-based solution with an Al(III):P(V) molar ratio of 1 at 95 °C, increasing the pH to a critical level initiates the homogeneous precipitation of crystalline AlPO₄·1.5H₂O. acs.org
The management of supersaturation is key to controlling the crystallization process. By operating within a defined metastable zone—a region of supersaturation where spontaneous nucleation is slow—crystal growth can be favored over the formation of new nuclei, leading to larger, more uniform particles. acs.orgresearchgate.net Studies have shown that a continuum of amorphous aluminium hydroxyphosphates can be formed, with properties that change as a continuous function of the precipitation pH from 3.0 to 7.5. nih.gov As the pH of precipitation increases, the phosphate content of the resulting solid tends to decrease. nih.gov
| Parameter | Condition | Outcome | Reference |
| Precipitation Method | Constant pH | Formation of amorphous aluminium hydroxyphosphates | nih.gov |
| pH Range | 3.0 - 7.5 | Properties change as a function of precipitation pH | nih.gov |
| Effect of increasing pH | Decrease in phosphate content | Varies adjuvant properties | nih.gov |
| Supersaturation Control | pH adjustment | Induces reactive crystallization | acs.orgresearchgate.net |
Influence of Reaction Media Composition and Anions
The composition of the reaction medium, including the types of anions present, significantly influences the synthesis of this compound. Syntheses are often conducted in sulfate-based solutions, prepared from precursors like aluminum sulfate (B86663) octadecahydrate and sodium phosphate monohydrate. acs.org The presence of sulfate ions in the matrix solution is a key feature of certain reported methods for producing AlPO₄·1.5H₂O. acs.org The precipitation process in such a medium generates sulfuric acid, necessitating pH control to maintain the desired level of supersaturation. acs.org
The choice of precursors and the presence of templates can also direct the structure of the final product. For example, using an aluminophosphate gel route with a quaternary ammonium (B1175870) template has been shown to control the structure of the synthesized material, yielding different hydrated phases depending on the final pH of the reaction. acs.org
Seeded Crystallization for Particle Growth and Morphological Control
Seeded crystallization is a powerful technique to control the particle size and morphology of this compound. acs.org This method involves introducing existing crystals (seeds) into a supersaturated solution, providing a surface for further crystal growth while avoiding the uncertainties of spontaneous nucleation. whiterose.ac.ukgoogle.com By controlling the supersaturation within the metastable zone, the solute preferentially deposits onto the seed crystals, leading to controlled particle growth. acs.orgresearchgate.net
In the synthesis of AlPO₄·1.5H₂O, a supersaturation-controlled seeded test was designed based on the predetermined metastable zone. acs.orgresearchgate.net This approach allows for significant increases in particle size. For example, a product formed through homogeneous precipitation with an average aggregate size of 3.5 μm was grown to 16.5 μm after three cycles of seeded crystallization. acs.org This demonstrates the effectiveness of seeding in achieving morphological control and producing larger, more uniform crystalline aggregates. whiterose.ac.ukacs.org The addition of seed crystals serves as a template, guiding the assembly of molecules and reducing the energy barrier for phase transformation from solution to solid. whiterose.ac.uk
| Method | Initial Particle Size (μm) | Final Particle Size (μm) | Number of Cycles | Reference |
| Homogeneous Precipitation | ~3.5 | N/A | N/A | acs.org |
| Seeded Crystallization | 3.5 | 16.5 | 3 | acs.org |
Homogeneous Precipitation Studies and Metastable Zone Definition
Homogeneous precipitation occurs when the concentration of solutes in a solution exceeds a critical supersaturation level, leading to the spontaneous formation of nuclei without the presence of seeds. acs.org Studies on the homogeneous precipitation of this compound are crucial for defining the metastable zone width (MSZW). acs.orgresearchgate.net The MSZW represents the range of supersaturation where the solution can exist for a period without spontaneous nucleation, which is a critical parameter for designing controlled crystallization processes, particularly for seeded crystallizations. acs.orgresearchgate.net
By conducting homogeneous precipitation tests at various conditions, researchers can identify the critical pH at which crystallization occurs for a given solution composition. acs.org This information is used to map the boundary of the metastable zone. For the synthesis of AlPO₄·1.5H₂O in a sulfate medium, homogeneous precipitation tests were explicitly used to define this zone, which subsequently guided the design of supersaturation-controlled seeded experiments. acs.orgresearchgate.net
Sol-Gel Synthesis Protocols
The sol-gel method offers an alternative route to producing this compound, often yielding amorphous or nanocrystalline materials with high purity and homogeneity at lower temperatures compared to traditional ceramic methods. scispace.com The process involves the transition of a colloidal solution (sol) into a gel, followed by drying and sometimes thermal treatment.
Room Temperature Synthesis Routes
Sol-gel synthesis of aluminium phosphate can be achieved at or near room temperature. These methods typically involve the reaction of an aluminum precursor with a phosphorus source in a solvent. For example, aluminium phosphate gel can be prepared from an aqueous solution of aluminum chloride (AlCl₃) and phosphoric acid (H₃PO₄) using ethylene (B1197577) oxide or propylene (B89431) oxide as a gelating agent. scispace.com These agents act to neutralize the acid generated during the reaction, promoting the formation of the gel network.
Another approach involves reacting aluminum alkoxides, such as aluminum tri(sec-butoxide), with orthophosphoric acid in a solvent like 2-butanol. researchgate.net The reaction between an ethanolic complex of AlCl₃ and H₃PO₄ has also been used to prepare aluminium phosphate glass forms via a sol-gel technique. scispace.com These room temperature routes are advantageous for producing materials with high surface areas and controlled porosity. scispace.com
| Precursor 1 | Precursor 2 | Gelating Agent/Solvent | Product | Reference |
| Aluminium Chloride (AlCl₃) | Phosphoric Acid (H₃PO₄) | Ethylene Oxide | Aluminium Phosphate Gel | scispace.com |
| Aluminium tri(sec-butoxide) | Orthophosphoric Acid (H₃PO₄) | 2-Butanol | P-Alumina Supports | researchgate.net |
| Ethanolic complex of AlCl₃ | Phosphoric Acid (H₃PO₄) | Ethanol | Aluminium Phosphate Glass | scispace.com |
Precursor Selection and Stoichiometric Control
The synthesis of aluminum phosphate hydrate (B1144303) is fundamentally dependent on the choice of aluminum and phosphorus precursors and the precise control of their molar ratios. The nature of the precursors can influence reaction kinetics and the properties of the final product. researchgate.net Common sources for aluminum include aluminum nitrate (B79036), aluminum oxide, and aluminum hydrates, while phosphate is often sourced from phosphoric acid or various sodium and ammonium phosphate salts. researchgate.netresearchgate.netgoogle.com
The stoichiometric ratio of aluminum to phosphorus (Al/P) is a critical parameter that dictates the resulting phase and structure of the aluminum phosphate. researchgate.net For instance, the synthesis of hydrated aluminum phosphate (AlPO₄·1.5H₂O) has been successfully achieved through reactive crystallization by maintaining an Al(III):P(V) molar ratio of 1. researchgate.net Control over the pH and the level of supersaturation in the reaction mixture are also crucial variables for selectively crystallizing desired hydrated phases. researchgate.net The reactivity of the chosen precursors, such as the difference between using coarse versus finely divided aluminum hydrate, can significantly affect the reaction rate and the solubility of the resulting aluminum phosphate product. google.com
| Precursor Type | Examples | Reference |
|---|---|---|
| Aluminum Source | Aluminum Nitrate, Aluminum Oxide, Aluminum Hydrate, Aluminum Alkoxide | google.comgoogle.comresearchgate.net |
| Phosphorus Source | Phosphoric Acid, Diammonium Hydrogen Phosphate, Monobasic Sodium Phosphate, Dibasic Sodium Phosphate | researchgate.netresearchgate.net |
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a prevalent method for crystallizing aluminum phosphate hydrates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. researchgate.netmetu.edu.tr It is a versatile method that allows for the formation of various crystalline phases and morphologies by carefully controlling the reaction conditions. mdpi.com
The crystalline phase of the aluminum phosphate hydrate produced via hydrothermal methods is highly sensitive to reaction conditions such as temperature, pressure, and reaction time. mdpi.com Thermodynamic analyses and experimental results have shown that different alumina (B75360) hydrates, such as boehmite (AlOOH), can be formed at temperatures between 150 °C and 200 °C. mdpi.com The duration of the hydrothermal treatment also plays a key role; for example, unstable intermediates like NH₄Al₃(SO₄)₂(OH)₆ can form in the initial stages and subsequently transform into more stable phases like boehmite over time. mdpi.com The synthesis of pure, highly crystalline AlPO₄-5, for instance, has been achieved in a non-aqueous ethylene glycol system at 200°C, where the aluminophosphate framework forms after a reaction time of three days. researchgate.net
| Parameter | Condition | Observed Outcome | Reference |
|---|---|---|---|
| Temperature | 150 °C - 200 °C | Formation of boehmite (AlOOH) | mdpi.com |
| Reaction Time | Initial stages | Formation of unstable intermediates (e.g., NH₄Al₃(SO₄)₂(OH)₆) | mdpi.com |
| Reaction Time | Extended (e.g., 12 hours) | Transformation to stable phases (e.g., boehmite) | mdpi.com |
| Solvent System | Ethylene Glycol (200 °C, 15 days) | Formation of pure, highly crystalline AlPO₄-5 | researchgate.net |
Templated Synthesis Strategies for Porous this compound
To create aluminum phosphate hydrates with porous structures, which are valuable in catalysis and separation, templated synthesis strategies are employed. This approach utilizes organic molecules that act as templates or "structure-directing agents" around which the inorganic framework of the aluminum phosphate crystallizes. st-andrews.ac.uk This method allows for the synthesis of a wide range of microporous AlPO₄ frameworks with varying pore sizes. mdpi.com
Organic Structure-Directing Agents (OSDAs) are typically organic amines or quaternary ammonium cations that guide the formation of specific porous architectures. st-andrews.ac.uk The size, shape, flexibility, and hydrophobicity of the OSDA molecule influence the structural characteristics of the resulting zeolite or molecular sieve. researchgate.net During synthesis, the OSDA molecules become occluded within the forming crystalline framework. researchgate.net Their subsequent removal, usually by calcination (heating to high temperatures), leaves behind a porous structure with well-defined channels and cavities. dicp.ac.cn The interaction energies between the OSDA and the oxygen atoms of the inorganic framework are a key factor in the successful synthesis of novel structures. st-andrews.ac.uk
The design of new porous aluminum phosphate frameworks is an area of active research. A "retrosynthetic" approach can be used to design OSDAs that are suitable for targeting specific cage or channel structures within a desired framework topology. st-andrews.ac.uk For example, molecular modeling can be used to identify OSDAs that fit well within the cages of target structures like AFX, SFW, and GME. st-andrews.ac.uk Researchers have designed complex OSDAs, such as those based on the hydrophobic triptycene (B166850) molecule, specifically to synthesize materials with extra-large pores. researchgate.net The construction of organic-inorganic hybrid porous materials, where the organic group is part of the framework itself (e.g., from phenylphosphonic acid), is another strategy to create materials with specific functionalities and structural entities. mdpi.com
Green Synthesis Pathways for this compound Nanostructures
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods for nanomaterials. mdpi.com These approaches aim to reduce or eliminate the use of hazardous chemical reagents and solvents. mdpi.comresearchgate.net For aluminum phosphate hydrate nanostructures, green synthesis often leverages bioactive compounds from biological sources, such as plants or algae, which can act as natural precursors, reducing agents, or stabilizers. mdpi.commdpi.com
A novel green method for synthesizing aluminum phosphate (AlPO₄) nanoplates utilizes extracts from Quercus suber (cork oak) somatic embryos. mdpi.comfao.org These extracts are rich in phytic acid, which serves as a natural phosphate source and directing agent for the formation of the nanoplates. mdpi.comresearchgate.net This method avoids harsh chemical reagents and produces unique hierarchical nanostructures with distinct optical and structural properties. mdpi.com The resulting nanoplates have been identified as having a mix of triclinic and monoclinic crystal structures. fao.org This use of plant-derived materials not only provides a sustainable pathway for nanomaterial production but also highlights the potential for creating novel nanostructures that are not accessible through traditional synthesis routes. researchgate.netresearchgate.net
Precursor Development and Characterization for this compound Formation
The properties of the final this compound product are heavily dependent on the nature of the precursors used in its synthesis. This section discusses the preparation and aging of aluminum-based gels that serve as intermediates in the formation of this compound.
Aluminum gels, particularly aluminum hydroxide (B78521) gels, are common precursors for the synthesis of aluminum phosphates. The synthesis of these gels can be achieved by adjusting the pH of an aluminum salt solution. For instance, amorphous aluminum hydroxide can be synthesized by the dropwise addition of a base like sodium hydroxide to an aluminum chloride solution to achieve a target pH, typically around 6. mdpi.com
The aging of these aluminum hydroxide gels plays a crucial role in their subsequent reactivity and the properties of the resulting aluminum phosphate. Studies have shown that the aging of aluminum hydroxide can affect its phosphate adsorption capacity. nih.gov Freshly prepared aluminum hydroxide exhibits a higher capacity for phosphate binding, which can decrease over time as the gel structure evolves. nih.gov This suggests that the timing of the introduction of the phosphate source to the aluminum gel is a critical parameter in the synthesis process.
Amorphous this compound gels are widely used in various applications and their preparation can be achieved through several chemical precipitation routes. A common method involves the reaction of a soluble aluminum salt with a phosphate source under controlled pH and temperature. google.com
For example, an amorphous aluminum phosphate hydrate can be produced by reacting a solution of aluminum nitrate and phosphoric acid in a specific molar ratio, followed by neutralization with ammonia (B1221849) to a pH of 6.0 within a temperature range of 15-20°C. google.com The resulting precipitate is then filtered, washed, and dried. google.com
Another approach involves the reaction of aluminum chloride with trisodium (B8492382) phosphate. epo.org The process parameters, such as the pH of precipitation, are critical. For instance, maintaining a pH between 3.0 and 4.0 during the addition of the reactants can yield an aluminum phosphate precipitate that can be further processed into a gel. epo.org The aging of the precipitated gel, often at a controlled temperature for a specific duration, is also a key step in the formation of a stable and homogeneous product. google.com
Table 3: Summary of Chemical Synthesis Methods for Amorphous Aluminium Phosphate Hydrate Gel
| Aluminum Source | Phosphate Source | Neutralizing Agent/pH Control | Key Parameters | Reference |
| Aluminum Nitrate | Phosphoric Acid | Ammonia | Molar ratio of Al:P (1:0.95-1.05), pH 6.0, Temperature 15-20°C | google.com |
| Aluminum Chloride | Trisodium Phosphate | - | pH 3.0-4.0 | epo.org |
| Water-soluble aluminum salt | Sodium Phosphate | - | Temperature 18-60°C, Aging for 5-7 days | google.com |
Advanced Structural Elucidation and Characterization of Aluminiumphosphatehydrate
Diffraction Techniques for Crystalline and Amorphous Phases
Diffraction methods are paramount in determining the long-range atomic order within a material. By analyzing the scattering pattern of a beam of X-rays, neutrons, or electrons, the precise arrangement of atoms in both crystalline and amorphous phases of Aluminiumphosphatehydrate can be elucidated.
X-ray Diffraction (XRD) is a fundamental technique for the phase identification and structural analysis of this compound. The resulting diffraction pattern, a plot of scattered intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phases present in a sample. For bulk materials, XRD can readily identify the specific polymorph of aluminum phosphate (B84403), such as the berlinite, tridymite, or cristobalite forms, and their hydrated variants. nih.govyoutube.com The analysis of nanocrystalline this compound via XRD provides additional information regarding particle size, which can be estimated from the broadening of the diffraction peaks. researchgate.netresearchgate.net
Studies have shown that the synthesis conditions, such as pH and aging time, significantly influence the crystallinity of the resulting this compound. researchgate.net For instance, precipitates formed at low pH tend to exhibit higher crystallinity. researchgate.net XRD patterns of synthesized aluminum phosphate nanoplates have revealed the presence of distinct crystal systems, including triclinic and monoclinic structures, indicating the complexity of the material at the nanoscale. researchgate.netmdpi.com The presence of broad, diffuse humps in an XRD pattern, as opposed to sharp peaks, is indicative of an amorphous or X-ray amorphous phase, which lacks long-range atomic order. arizona.edu
Table 1: Representative XRD Peaks for this compound Nanoplates mdpi.com
| 2θ (degrees) | Corresponding Crystal System/Reference |
| 23.51 | Monoclinic (ICDD: 05-001-0464) |
| 27.32 | Triclinic (ICDD: 04-018-2837) |
| 29.74 | Triclinic (ICDD: 04-018-2837) |
| 32.74 | Triclinic (ICDD: 04-018-2837) |
| 39.31 | Triclinic (ICDD: 04-018-2837) |
| 41.54 | Monoclinic (ICDD: 05-001-0464) |
| 43.65 | Monoclinic (ICDD: 05-001-0464) |
| 44.69 | Triclinic (ICDD: 04-018-2837) |
For a more quantitative and detailed structural analysis from powder diffraction data, the Rietveld refinement method is employed. wikipedia.orgyoutube.com This technique involves fitting a calculated diffraction profile to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. wikipedia.org These parameters include lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters.
A notable application of Rietveld refinement has been in the structure determination of the hydrated aluminum phosphate mineral, kingite (Al₃(PO₄)₂(F,OH)₂·8(H₂O,OH)). arizona.edugeoscienceworld.org Using synchrotron X-ray diffraction data, the triclinic crystal structure of kingite was solved and refined. arizona.edugeoscienceworld.org The refinement converged to low R-factors (RBragg = 0.022 and Rwp = 0.039), indicating an excellent fit between the calculated and observed diffraction patterns and confirming the accuracy of the structural model. arizona.edugeoscienceworld.org This powerful method is indispensable for obtaining precise crystal structure information from polycrystalline samples of this compound, especially when single crystals are not available. arizona.edu
Table 2: Refined Crystal Structure Parameters for Kingite (a hydrated aluminum phosphate) from Rietveld Refinement arizona.edugeoscienceworld.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 9.377(1) |
| b (Å) | 10.113(1) |
| c (Å) | 7.138(1) |
| α (°) | 97.60(1) |
| β (°) | 100.88(1) |
| γ (°) | 96.01(1) |
| Volume (ų) | 653.0(1) |
| Z (formula units/unit cell) | 2 |
Selected Area Electron Diffraction (SAED) is a specialized technique within transmission electron microscopy (TEM) used to obtain diffraction information from very small, localized areas of a sample, typically on the order of nanometers. wikipedia.org This makes it particularly well-suited for the structural characterization of individual this compound nanostructures.
SAED patterns can distinguish between single-crystalline, polycrystalline, and amorphous materials. A single-crystalline nanoparticle will produce a regular pattern of sharp spots, while a polycrystalline material will yield a set of concentric rings. wikipedia.orgekb.eg Amorphous materials, lacking long-range order, produce diffuse, broad rings. In the study of aluminum phosphate nanostructures, SAED has been used to confirm their crystalline nature. For example, SAED patterns of certain nanoparticles have shown spot patterns indicative of a single-crystalline phase, while others have exhibited ring patterns, suggesting a polycrystalline nature. ekb.eg This technique is crucial for understanding the crystallography at the individual nanoparticle level, which may differ from the bulk properties of the material.
For materials that are microcrystalline or have complex crystal structures, conventional laboratory XRD sources may not provide sufficient resolution or intensity for a detailed structural analysis. Synchrotron X-ray diffraction, with its high brightness, high resolution, and tunable wavelength, offers a significant advantage in such cases. mdpi.com
The successful ab initio structure determination of the hydrated aluminum phosphate mineral kingite was made possible by the use of synchrotron X-ray diffraction data. arizona.edugeoscienceworld.org The high quality of the data allowed for the direct determination of the crystal structure from the powder pattern, a task that would be challenging with conventional XRD due to the microcrystalline nature of the mineral. arizona.edu This demonstrates the power of synchrotron radiation in elucidating the intricate crystal structures of complex this compound phases.
Neutron diffraction is a powerful complementary technique to X-ray diffraction for the structural analysis of materials. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements, such as hydrogen, which are difficult to locate accurately using XRD.
Spectroscopic Investigations of this compound
Spectroscopic techniques probe the interactions of electromagnetic radiation with matter, providing information about chemical bonding, functional groups, and the local atomic environment. These methods are essential for a comprehensive characterization of this compound, complementing the long-range structural information obtained from diffraction techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in aluminum phosphate hydrate (B1144303) by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound's chemical bonds.
Key vibrational bands observed in the FTIR spectra of aluminum phosphate materials are associated with the phosphate (PO₄³⁻) tetrahedra and water molecules. The presence of water of hydration is typically confirmed by a broad absorption band in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of water molecules, and a band around 1630-1640 cm⁻¹ corresponding to the H-O-H bending vibration.
Vibrations of the phosphate group give rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the P-O bonds within the [PO₄] tetrahedron are prominent in the high-frequency region of the spectrum. The P-O-P linkage in polyphosphates can be identified by its characteristic asymmetric stretching bands. For instance, in some forms of aluminum phosphate, bands between 1201 and 1350 cm⁻¹ are attributed to the asymmetric stretching of non-bridging P-O bonds (P-ONB), while bands in the 922 to 1021 cm⁻¹ range can be assigned to asymmetric stretching of bridging P-O-P bonds. nih.gov
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3000 - 3600 | O-H Stretching (Hydrated H₂O) | qut.edu.aucolab.ws |
| 1630 - 1640 | H-O-H Bending (Hydrated H₂O) | qut.edu.au |
| 1201 - 1350 | Asymmetric Stretching of P-ONB in Q² units | nih.gov |
| ~1100 - 1250 | Characteristic of Aluminum Orthophosphate | researchgate.net |
| 922 - 1021 | Asymmetric Stretching of P-O-P | nih.gov |
| 738 | Al-O-P vibrations | researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting and Phase Identification
Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the vibrational modes of the aluminum phosphate framework. It is particularly sensitive to symmetric vibrations and is highly effective for phase identification, distinguishing between different polymorphic forms. nih.govresearchgate.net
The Raman spectra of aluminum phosphates are typically dominated by strong bands corresponding to the stretching and bending modes of the phosphate tetrahedra. nih.gov A very strong band often appears in the 1000-1250 cm⁻¹ region, which is assigned to the symmetric stretching modes of the P-O non-bridging bonds (P-ONB). nih.govresearchgate.net For example, in different polymorphs of Al(PO₃)₃, this intense band can be found at approximately 1235 cm⁻¹, 1215 cm⁻¹, or 1186 cm⁻¹. nih.gov
Lower frequency bands are associated with the symmetric stretching of P-O-P bridges and bending modes of the phosphate units. A band around 640-715 cm⁻¹ is often related to the symmetric stretching of P-O-P linkages and bending of P-ONB bonds. nih.gov The precise positions and relative intensities of these bands can effectively differentiate between various crystalline and amorphous phases of aluminum phosphate. nih.govresearchgate.net For instance, the mineral vantasselite, a hydrated aluminum phosphate, shows characteristic Raman bands at 1013 and 1027 cm⁻¹ due to the non-equivalence of phosphate units in its structure. qut.edu.au
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1013 - 1235 | Symmetric Stretching of P-ONB | nih.govqut.edu.au |
| 1051 - 1154 | Antisymmetric Stretching of PO₄³⁻ | qut.edu.auresearchgate.net |
| 640 - 715 | Symmetric Stretching of P-O-P and Bending of P-ONB | nih.gov |
| 414 - 479 | PO₄ Bending Modes | scispace.com |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is an indispensable tool for probing the local atomic environment and connectivity in solid materials like aluminum phosphate hydrate.
¹H MAS NMR: ¹H Magic Angle Spinning (MAS) NMR is used to identify the different proton environments within the structure. In hydrated aluminum phosphates, this technique can distinguish between protons in water molecules and those in hydroxyl (Al-OH) groups. acs.orgacs.org For instance, ¹H NMR spectra can show a broad peak around 4 ppm for water molecules and a narrower signal near 0 ppm for hydroxyl groups. acs.org The proximity of these protons to other nuclei can be further explored using cross-polarization (CP) techniques like ¹H→³¹P CP-MAS, which enhances the signals of phosphorus nuclei that are spatially close to protons. acs.org
²⁷Al MAS NMR: ²⁷Al is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the coordination environment of the aluminum atom. This allows for the clear differentiation of aluminum in tetrahedral (AlO₄), penta-coordinated (AlO₅), and octahedral (AlO₆) sites. nih.govcuni.cz Typically, octahedrally coordinated aluminum (Al(6)) resonates in the 0-5 ppm range, while tetrahedrally coordinated aluminum (Al(4)) appears at 50-60 ppm. cuni.cz Penta-coordinated aluminum (Al(5)) can also be identified in some structures. unt.edu This makes ²⁷Al MAS NMR crucial for understanding the framework structure and the changes that occur upon hydration or thermal treatment. nih.govnih.gov
³¹P MAS NMR: ³¹P MAS NMR provides detailed information about the local environment of phosphorus atoms, allowing for the identification of different phosphate species. nih.gov The chemical shift of ³¹P is sensitive to the degree of condensation (e.g., orthophosphate vs. polyphosphate), the nature of the neighboring cations, and the formation of P-O-Al linkages. nih.govrsc.org For example, in aluminophosphate glasses, different Qⁿ species (where 'n' is the number of bridging oxygen atoms per phosphate tetrahedron) can be identified. unt.edu In studies of phosphate sorption on aluminum hydroxides, ³¹P NMR can distinguish between different surface complexes, such as monodentate and bidentate binuclear inner-sphere complexes. nih.govresearchgate.net
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~4 ppm | Protons in H₂O molecules | acs.org |
| ¹H | ~0 ppm | Protons in Al-OH groups | acs.org |
| ²⁷Al | 50 - 60 ppm | Tetrahedral (4-coordinate) Al | cuni.cz |
| ²⁷Al | ~10 ppm | Penta-coordinate Al | unt.edu |
| ²⁷Al | 0 - 5 ppm | Octahedral (6-coordinate) Al | cuni.cz |
| ³¹P | 10 to -20 ppm | Isotropic signals for various phosphate species | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of the material's surface. nih.gov For aluminum phosphate hydrate, XPS provides quantitative information about the Al, P, and O elements and their bonding environments.
The Al 2p and P 2p core-level spectra confirm the presence of aluminum and phosphorus in their expected oxidation states. The binding energy for Al 2p in aluminum phosphates is typically observed around 74.4-75.3 eV. researchgate.netmdpi.com The P 2p peak is generally found at a binding energy of approximately 133.7-134.8 eV. nih.govmdpi.com
The O 1s spectrum is particularly informative as it can often be deconvoluted into multiple components, revealing different oxygen environments. A key finding from XPS studies is the assignment of two distinct oxygen states: one at a lower binding energy (~532.3 eV) corresponding to the P-O-Al linkage, and another at a higher binding energy (~533.7 eV) assigned to the P-O-P environment in polyphosphates. researchgate.netnih.govrsc.org This distinction is crucial for understanding the degree of phosphate polymerization at the material's surface. nih.gov
| Core Level | Binding Energy (eV) | Assignment | Reference |
|---|---|---|---|
| Al 2p | 74.4 - 75.3 | Al³⁺ in aluminum phosphate | researchgate.netmdpi.com |
| P 2p | 133.7 - 134.8 | P⁵⁺ in phosphate | nih.govmdpi.com |
| O 1s | ~532.3 | Oxygen in P-O-Al bonds | nih.govrsc.org |
| O 1s | ~533.7 | Oxygen in P-O-P bonds (bridging) | nih.govrsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis (e.g., Band Gap Determination)
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of materials by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from the valence band to the conduction band. thermofisher.com For a semiconductor material like aluminum phosphate, this technique is a straightforward method for estimating the optical band gap (Eg). caltech.edu
The analysis of the absorption spectrum allows for the determination of the energy required to excite an electron across the band gap. Research on aluminum phosphate nanoparticles synthesized by a chemical co-precipitation method has shown that the material has a direct band gap of 5.41 eV. researchgate.netresearchgate.net This wide band gap indicates that aluminum phosphate is an electrical insulator, transparent to visible light, and requires high-energy UV photons to induce electronic transitions. The band gap value is a fundamental property that influences the material's potential applications in optics and electronics. thermofisher.com
Microscopic and Morphological Characterization
The physical form, particle size, and surface texture of aluminum phosphate hydrate are critical properties that are investigated using microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
The morphology of aluminum phosphate can vary significantly depending on the synthesis method. TEM analysis has shown that aluminum phosphate gel solutions are often amorphous in nature. nih.gov In contrast, when synthesized as nanoparticles via methods like chemical co-precipitation, they can form distinct crystalline shapes. SEM studies of such nanoparticles have revealed a tetrahedral morphology. researchgate.net
Other green synthesis routes have resulted in the formation of unique, extremely thin nanoplates with distinct edges and faces, indicating a crystalline nature. mdpi.com These microscopic techniques are essential for visualizing the material's structure at the nanoscale and correlating its physical form with the chemical and structural data obtained from spectroscopic methods. mdpi.comresearchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation
Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface topography and micromorphology of this compound. SEM analyses reveal that this compound typically consists of submicron primary particles that exhibit a strong tendency to form larger aggregates. The morphology of these aggregates can vary significantly depending on the synthesis conditions, such as pH and aging time.
Research has identified several common morphologies for this compound particles. These include aggregated platy structures composed of nanoparticles, as well as sphere-like or globular primary nanoparticles. The growth mechanism of these larger structures is often based on the aggregation of these primary globular nanoparticles. Under certain preparation methods, this compound can precipitate as sphere-like nanoparticles on a substrate, but these can also undergo self-aggregation.
The resulting aggregated structures often form a continuous and porous surface. The size of the aggregates can range from a few hundred nanometers to several micrometers. For instance, in some applications, this compound forms aggregations ranging from 200 to 2000 nm in aqueous solutions. The degree of aggregation and the final morphology of the particles are critical parameters that influence the material's properties and performance in various applications.
Table 1: Summary of SEM Findings on this compound Morphology
| Observed Morphology | Description | Influencing Factors |
| Aggregated Platy Structures | Composed of smaller, plate-like nanoparticles. | Synthesis route |
| Globular Nanoparticle Aggregates | Formation of larger particles through the aggregation of primary spherical nanoparticles. | pH, aging time |
| Continuous Porous Surface | Formed by the agglomeration of submicron particles. | Precipitation conditions |
| Sphere-like Nanoparticles | Can precipitate on surfaces or self-aggregate into larger clusters. | Presence of substrates, concentration |
Transmission Electron Microscopy (TEM) for Nanoscale Imaging and Lattice Resolution
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed investigation of the nanoscale features of this compound. TEM studies have revealed the internal structure of the aggregates, confirming that they are composed of primary nanoparticles, with diameters often around 50 nm.
TEM analysis has been instrumental in identifying the specific morphologies of these primary particles. Observations have shown plate-like morphologies, which reflect a layered or lamellar internal structure at the nanoscale. This technique can visualize the arrangement and orientation of these nanoplates within the larger aggregates. Furthermore, TEM imaging has characterized the porous nature of this compound, showing a network of pores within the aggregated structure.
High-Resolution Transmission Electron Microscopy (HRTEM), a more advanced form of TEM, allows for the visualization of the crystal lattice of the material. While this compound is often amorphous, crystalline domains can be present depending on the synthesis and treatment conditions. HRTEM can resolve the lattice fringes of these crystalline regions, providing insights into their crystallographic structure and orientation. This level of detail is crucial for understanding the material's properties at a fundamental level.
Advanced Electron Microscopy Techniques (e.g., HRTEM, STEM, EDX mapping)
Advanced electron microscopy techniques, including High-Resolution Transmission Electron Microscopy (HRTEM), Scanning Transmission Electron Microscopy (STEM), and Energy-Dispersive X-ray (EDX) mapping, provide a more comprehensive understanding of the structure and composition of this compound at the nanoscale.
HRTEM, as mentioned, is critical for observing the crystalline structure. It can reveal the arrangement of atoms in the crystalline phases of this compound, such as the triclinic and monoclinic forms of aluminum phosphate tridymite. This technique allows for the direct visualization of the hierarchical organization of nanoplates and other nanoscale features.
STEM, often used in conjunction with EDX, enables high-resolution imaging and elemental analysis. EDX mapping, in particular, is used to determine the chemical composition and the spatial distribution of elements within a sample. For this compound, EDX analysis consistently confirms the presence of aluminum (Al) and phosphorus (P) as the main constituent elements. mdpi.comresearchgate.netresearchgate.net Elemental mapping can reveal the homogeneity of the elemental distribution within the nanoparticles and their aggregates. In some instances, EDX has been used to identify minor elemental participants in the structure. researchgate.net Furthermore, studies on particle aggregates have shown a core-and-shell morphology, with variations in the elemental ratios of phosphorus and aluminum between the core and the outer shell. nih.gov
Table 2: Advanced Electron Microscopy Techniques for this compound Analysis
| Technique | Information Obtained | Key Findings |
| HRTEM | Nanoscale morphology, crystal structure, lattice resolution. | Visualization of nanoplates, identification of crystalline domains (triclinic and monoclinic). |
| STEM | High-resolution imaging of particle structure. | Detailed observation of nanoparticle morphology and aggregation. |
| EDX Mapping | Elemental composition and distribution. | Confirmed presence of Al and P; revealed core-and-shell structures in aggregates with varying elemental ratios. mdpi.comnih.gov |
Porosity and Surface Area Analysis
Nitrogen Adsorption-Desorption Isotherms (e.g., BET, BJH methods)
The porosity and surface area of this compound are critical properties that are typically characterized using nitrogen adsorption-desorption analysis. The resulting isotherms provide detailed information about the material's porous structure. The analyses of this compound commonly show a type IV isotherm, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm).
The presence of a hysteresis loop, specifically a type H2 loop, in the isotherm is also a common feature. This type of hysteresis is often associated with complex pore structures, including the presence of "ink-bottle" shaped pores where the pore neck is narrower than the pore body. The shape and position of the hysteresis loop can provide qualitative information about the pore size distribution and the connectivity of the pores.
The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the material. This value is a measure of the total surface area of the material accessible to the gas molecules and is a key parameter for applications where surface interactions are important. The Barrett-Joyner-Halenda (BJH) method is subsequently used, typically on the desorption branch of the isotherm, to determine the pore size distribution.
Pore Size Distribution and Total Pore Volume Analysis
The analysis of the nitrogen adsorption-desorption data using the BJH method provides a quantitative measure of the pore size distribution within the this compound material. This analysis reveals that the material typically has a narrow pore size distribution, with the majority of the pores falling within the mesoporous range. For instance, some preparations of this compound show a pore size distribution centered around 3.8 nm.
The formation of this mesoporous structure is directly related to the aggregation of the primary nanoparticles. The interstices formed by the packing of these nanoparticles create the porous network. Therefore, the size and shape of the primary particles, as well as the way they aggregate, are the determining factors for the resulting pore size distribution.
In addition to the pore size distribution, the total pore volume can also be calculated from the nitrogen adsorption data. This value represents the total volume of the pores within the material and is another important parameter for characterizing its porous nature. The specific surface area, pore size distribution, and total pore volume are all critical parameters that define the textural properties of this compound and influence its performance in various applications.
Table 3: Porosity and Surface Area Characteristics of this compound
| Parameter | Method of Determination | Typical Findings |
| Isotherm Type | Nitrogen Adsorption-Desorption | Type IV with H2 hysteresis loop. |
| Specific Surface Area | BET Method | Varies with synthesis conditions. |
| Pore Size Distribution | BJH Method | Narrow distribution in the mesoporous range (e.g., centered around 3.8 nm). |
| Total Pore Volume | Nitrogen Adsorption Data | Dependent on the degree of particle aggregation and packing. |
Thermal Analysis and Dehydration Mechanisms
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and dehydration behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about processes such as dehydration.
TGA of this compound typically shows one or more mass loss steps corresponding to the removal of water molecules. For crystalline hydrates, such as AlPO₄·1.5H₂O, the TGA can confirm the number of water molecules of hydration. researchgate.net The dehydration process can be complex, with studies on related aluminophosphates showing that water is lost in distinct stages. researchgate.net For example, in AlPO₄-34, the dehydration process involves three distinct phase transitions, with different types of water molecules (e.g., those coordinated to aluminum atoms versus those held within pores) being removed at different temperatures. researchgate.net
The initial mass loss at lower temperatures (typically below 200°C) is generally attributed to the removal of physically adsorbed and loosely bound water. At higher temperatures, the chemically bound water (water of hydration) is removed. This dehydration process is often accompanied by structural transformations. For instance, amorphous this compound can transform into a dense, crystalline phase upon calcination at temperatures around 500°C. This transformation involves water evaporation, viscous sintering, and a phase transition. The final crystalline phase can adopt structures such as that of tridymite.
The dehydration can be reversible at lower temperatures, but heating to higher temperatures can lead to irreversible topotactic transformations to other crystalline forms of anhydrous aluminum phosphate. researchgate.net Understanding these dehydration mechanisms and the associated structural changes is crucial for controlling the properties of the final material after thermal treatment.
Thermogravimetric Analysis (TGA) for Water Loss and Decomposition Pathways
Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass loss of a material as a function of temperature. For aluminum phosphate hydrates, TGA curves reveal distinct stages of water loss, corresponding to the removal of physically adsorbed water and chemically bound water of crystallization.
The decomposition of aluminum phosphate dihydrate (AlPO₄·2H₂O) typically occurs in multiple steps at temperatures below 200°C. akjournals.com One study identified two main decomposition steps between 70°C and 150°C. akjournals.com The first mass loss of 5.64% corresponds to the release of 0.5 moles of water, followed by a second loss of 17.26%, equivalent to 1.51 moles of water. akjournals.com Another investigation showed a significant weight loss of about 20.4% between approximately 100°C and 200°C, attributed to the release of adsorbed water. researchgate.net Similarly, analysis of a pure AlPO₄ sample showed a primary weight loss of 28.2% in the temperature range of 50°C to 190°C, which was attributed to the evolution of physically adsorbed water. researchgate.net
The thermal decomposition of aluminum phosphate monohydrate (AlPO₄·H₂O) has been shown to occur in a single, well-defined step below 200°C. akjournals.com The final product after this dehydration is the anhydrous aluminum phosphate (AlPO₄). akjournals.comresearchgate.net The total mass loss is consistent with the theoretical water content, confirming the transformation to the anhydrous phase. akjournals.com
Table 1: TGA Data for Decomposition of Aluminum Phosphate Hydrates
Differential Thermal Analysis (DTA) for Thermal Transitions and Enthalpy Changes
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. This technique identifies thermal events such as phase transitions, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes.
For aluminum phosphate hydrates, DTA curves show characteristic peaks that correspond to the mass loss events observed in TGA. The dehydration of AlPO₄·2H₂O exhibits two endothermic effects, with peaks at 63°C and 119°C, consistent with the two-step water loss seen in TGA. akjournals.com The dehydration of AlPO₄·H₂O is associated with a single endothermic peak around 120°C. akjournals.com These broad endothermic peaks are characteristic of dehydration reactions. slideshare.netvbcop.org
Following dehydration, an exothermic event may be observed at higher temperatures. For instance, an exothermic peak at 542°C with no significant mass loss has been attributed to a phase transition from an amorphous to a crystalline state of AlPO₄. akjournals.com
Kinetic and Thermodynamic Parameters of Dehydration Reactions (e.g., Activation Energy, Avrami Exponent, ΔH, ΔG, ΔS*)
The study of the kinetics and thermodynamics of the dehydration of aluminum phosphate hydrates provides deeper insight into the reaction mechanisms. Parameters such as activation energy (Ea), Avrami exponent (n), and thermodynamic functions (enthalpy of activation ΔH, Gibbs free energy of activation ΔG, and entropy of activation ΔS*) can be determined from thermal analysis data collected at different heating rates.
For the second dehydration step of AlPO₄·2H₂O, the activation energy (Ea) was calculated to be 69.68 kJ·mol⁻¹ using the Kissinger method, with an Avrami exponent value of 1.49, suggesting a crystal growth mechanism. akjournals.comresearchgate.net For the dehydration of AlPO₄·H₂O, isoconversional methods like Flynn–Wall–Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) have been used to calculate the activation energy. akjournals.comresearchgate.net The consistency of Ea values across different methods suggests a single kinetic mechanism for the dehydration reaction. akjournals.comresearchgate.net
Thermodynamic parameters are calculated using the activated complex theory. researchgate.net The positive values for the enthalpy of activation (ΔH) and Gibbs free energy of activation (ΔG) indicate that the dehydration reaction is an endothermic and non-spontaneous process that requires heat input. akjournals.comresearchgate.netresearchgate.net
Table 2: Kinetic and Thermodynamic Parameters for Dehydration of Aluminum Phosphate Hydrates
Stability of Hydrate Phases under Elevated Temperatures
The various hydrated phases of aluminum phosphate exhibit different stabilities and transform into other phases upon heating. For instance, aluminum phosphate sesquihydrate (AlPO₄·1.5H₂O) is metastable compared to the more common dihydrate form, variscite (AlPO₄·2H₂O). ingentaconnect.comnih.gov
Upon heating, the dehydration of these hydrated forms leads to the formation of anhydrous AlPO₄. akjournals.comakjournals.com At very high temperatures, anhydrous aluminum orthophosphate (AlPO₄) itself can decompose. Thermodynamic modeling and TGA data show that AlPO₄ is stable up to approximately 1430°C at low oxygen partial pressures. osti.gov Above this temperature, it can thermally break down into Al₂O₃. osti.gov The thermal stability of AlPO₄ increases with increasing oxygen partial pressure. osti.gov In contrast, aluminum metaphosphate, Al(PO₃)₃, begins to decompose into AlPO₄ and P₂O₅ at around 1000°C. researchgate.net The decomposition of Al(H₂PO₄)₃ involves the formation of an amorphous intermediate phase which then converts to other phosphate compounds at higher temperatures. chemrxiv.org
The sequence of transformations highlights a pathway from hydrated, often amorphous or less stable crystalline forms, to more stable anhydrous crystalline phases with increasing temperature, ultimately leading to decomposition into aluminum oxide at very high temperatures.
Mechanistic Studies of Interactions and Reactivity of Aluminiumphosphatehydrate
Adsorption Mechanisms on Aluminiumphosphatehydrate Surfaces
The surface of aluminum phosphate (B84403) hydrate (B1144303) possesses active sites that can interact with various chemical species through adsorption. This process is governed by kinetic, equilibrium, and thermodynamic factors. The interaction often involves the formation of hydrated aluminum phosphate surfaces through the reaction of aluminum hydroxides or oxides with phosphate in aqueous solutions.
The study of adsorption kinetics provides insight into the rate and mechanism of the uptake of substances onto the adsorbent surface. For the adsorption of phosphate onto aluminum-based materials, the process is frequently described by the pseudo-second-order kinetic model. This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
Several studies on materials like aluminum hydroxide-modified palygorskite and calcium/aluminum-rich sludge biochar have found that the pseudo-second-order model provides a better fit for the experimental data compared to the pseudo-first-order model. researchgate.net This indicates that the adsorption process is likely dominated by chemical adsorption. researchgate.netmdpi.com The adsorption process can be biphasic, with an initial fast adsorption stage completed within the first hour, followed by a much slower adsorption period that can extend to 24 hours.
Table 1: Adsorption Kinetic Models for Phosphate on Aluminum-Based Adsorbents
| Adsorbent Material | Best Fit Kinetic Model | Implied Mechanism | Reference |
|---|---|---|---|
| Aluminum Hydroxide-Modified Palygorskite | Pseudo-Second-Order | Chemisorption | N/A |
| Calcium/Aluminum-Rich Sludge Biochar | Pseudo-Second-Order | Chemisorption | researchgate.net |
| Red Mud-Modified Biochar Beads | Pseudo-Second-Order | Chemical and Physical Adsorption | mdpi.com |
Equilibrium Adsorption Isotherms (e.g., Freundlich, Langmuir Models)
Adsorption isotherms describe how adsorbates distribute between the liquid and solid phases when the adsorption process reaches equilibrium. The Langmuir and Freundlich models are commonly used to analyze this equilibrium.
Langmuir Model : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.
Freundlich Model : This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.
Studies have shown variable fits for these models depending on the specific adsorbent and conditions. For instance, the adsorption of phosphate on amorphous aluminum hydroxide (B78521) can be well-fitted by the Langmuir equation. mdpi.com In other cases, such as with aluminum hydroxide-modified palygorskite, the Freundlich model provided a better description, suggesting a heterogeneous surface. researchgate.net The Langmuir model was found to best fit the adsorption of phosphate onto red mud-modified biochar beads, indicating monolayer adsorption. mdpi.com
Table 2: Equilibrium Isotherm Model Parameters for Phosphate Adsorption
| Adsorbent Material | Best Fit Isotherm Model | Maximum Adsorption Capacity (qm) | Reference |
|---|---|---|---|
| Amorphous Aluminum Hydroxide (pH 3) | Langmuir | 4.63 mmol/g | mdpi.com |
| Amorphous Aluminum Hydroxide (pH 7) | Langmuir | 3.80 mmol/g | mdpi.com |
| Ca/Al-Rich Sludge Biochar | Langmuir | 51.38 mg/g | researchgate.net |
| Red Mud-Modified Biochar Beads | Langmuir | 85.16 mg/g | mdpi.com |
Thermodynamic Parameters of Adsorption (e.g., ΔH, ΔS, ΔG for adsorption spontaneity)
Thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) provide information about the spontaneity, thermal nature, and randomness of the adsorption process.
A negative ΔG value indicates that the adsorption process is spontaneous. A positive ΔH value suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH indicates an exothermic process. A positive ΔS value reflects increased randomness at the solid-solution interface.
For the adsorption of phosphate onto aluminum hydroxide-modified palygorskite, the process was found to be both endothermic and spontaneous.
The surface of aluminum phosphate hydrate contains both Brønsted and Lewis acid sites, which play a critical role in adsorption and catalysis. The hydroxyl groups on the surface can act as active sites for ligand exchange with adsorbing anions like phosphate. mdpi.com
The interaction involves the replacement of surface hydroxyl groups with phosphate ions, forming inner-sphere complexes. researchgate.netmdpi.com The surface charge of aluminum phosphate is pH-dependent; it is typically positive at low pH and negative at high pH, with a point of zero charge (PZC) between 5 and 7. nih.gov This surface charge influences the electrostatic attraction of charged species. For instance, below the PZC, the positively charged surface favors the adsorption of anions.
Phosphate Ions: The interaction with phosphate is a defining characteristic of these materials. At low concentrations, phosphate adsorbs onto the surface of aluminum hydroxides to form inner-sphere bidentate binuclear complexes. mdpi.com As phosphate loading increases, this surface complexation can transition to surface precipitation, where a new phase analogous to amorphous aluminum phosphate forms on the surface. mdpi.com This process is favored at lower pH. mdpi.com
Heavy Metal Ions: Aluminum phosphate materials can also interact with heavy metal ions. The mechanism can involve precipitation, where insoluble metal phosphates are formed. The high affinity of phosphate for metals like aluminum and iron is a key factor in this interaction. mdpi.com
Organic Molecules: The surface of aluminum phosphate hydrate can adsorb various organic molecules. Organic compounds containing a phosphonate (B1237965) group (-PO3H2) show strong and specific adsorption to aluminum oxides. nih.gov This interaction is reversible and forms the basis for immobilizing enzymes and other biomolecules. nih.gov However, the presence of certain dissolved organic matter, such as humic acids or low-molecular-weight organic acids (e.g., citrate, oxalate), can compete with phosphate for adsorption sites, potentially reducing phosphate uptake. researchgate.net Studies on protein adsorption show that amorphous aluminum phosphate is less effective at adsorbing proteins like bovine serum albumin (BSA) compared to crystalline aluminum hydroxide. nih.gov
Catalytic Mechanisms of this compound-Based Materials
Aluminum phosphate-based materials are utilized as solid acid catalysts in various organic reactions. Their catalytic activity is primarily attributed to the nature and strength of their surface acid sites. nih.gov
These materials can possess both Brønsted acidity (from P-OH groups) and Lewis acidity (from coordinatively unsaturated Al³⁺ sites). The balance between these sites, influenced by factors like the P/Al molar ratio, determines the catalyst's performance. nih.gov For example, in the O-methylation of catechol with methanol (B129727), catalysts with a specific P/Al ratio exhibit the highest activity, which corresponds to the optimal number of acid sites. nih.gov Amorphous aluminum phosphate has been shown to be an efficient catalyst for synthesizing polymeric emulsifiers. nih.gov Metal-loaded aluminum phosphates are also investigated for selective catalytic reduction (SCR) of nitrogen oxides, although pure aluminum phosphate shows low activity due to its poor ability to oxidize NO to NO₂. jst.go.jp
Reaction Pathways and Intermediate Species Identification
The reactivity of aluminum phosphate hydrate is significantly influenced by its environment, particularly pH. In acidic conditions, it undergoes hydrolysis, reacting with water to yield aluminum hydroxide and phosphoric acid. patsnap.com The dissolution pathway is pH-dependent; studies on synthetic AlPO₄·1.5H₂O show congruent dissolution at a pH of approximately 2.0. openarchives.gr However, at a pH of 3.0 and higher, the dissolution becomes incongruent. openarchives.grmdpi.com
During incongruent dissolution, the initial product is an amorphous aluminum hydroxide (Al(OH)₃). openarchives.grmdpi.com Over time, this metastable intermediate species undergoes a gradual conversion to the more stable gibbsite phase. openarchives.grmdpi.com
In the context of surface reactions, such as phosphate sorption on amorphous aluminum hydroxide, the mechanism progresses from an initial bidentate binuclear surface complexation to the surface precipitation of an amorphous AlPO₄-like phase. mdpi.com Spectroscopic studies and d-PDF analysis have identified potential intermediate species in this process, including ternary complexes like (≡Al-O)₂-PO₂-Al and pre-nucleation clusters that subsequently condense to form precipitates. mdpi.com The formation of these surface precipitates is generally favored at higher phosphate loadings, lower pH, and longer reaction times. mdpi.com Kinetic models of the precipitation reaction between aluminum and orthophosphate ions describe a process involving multiple reversible hydrolysis reactions of the soluble species culminating in the formation of hydrated AlPO₄(s). rsc.org
Structure-Activity Relationships in Heterogeneous Catalysis
The catalytic performance of aluminum phosphate hydrate is intrinsically linked to its structural and chemical properties, including its P/Al ratio, crystallinity, and morphology.
The molar ratio of phosphorus to aluminum (P/Al) is a critical factor that dictates the density of acid sites and, consequently, catalytic activity. In the O-methylation of catechol, catalytic activity was observed to increase with the addition of phosphorus, reaching a maximum at a P/Al ratio of 0.75, after which further increases in the ratio led to a decline in activity. nih.gov This trend directly correlated with the measured number of acid sites. nih.gov
Crystallinity also plays a defining role in the structure-activity relationship. Studies on the dehydration of isopropyl alcohol revealed that amorphous aluminum phosphate catalysts exhibited lower activity and higher activation energies compared to their crystalline counterparts. rsc.org This suggests that for amorphous structures, the chemical reaction is the rate-determining step, whereas, for crystalline structures with higher activity, the reaction is faster and limited by the diffusion of reactants and products. rsc.org
The morphology of the material influences the availability of active sites. For instance, zinc aluminum phosphate nanoplates with specific hexagonal and square planar morphologies have been shown to enhance catalytic activity in biofuel production. mdpi.com Furthermore, the synthesis method and the choice of precursors can significantly affect the material's properties. The preparation of AlPO₄ by precipitating a mixture of aluminum nitrate (B79036) and diammonium hydrogen phosphate was found to generate a greater number of moderate acid sites, leading to higher activity in the dehydration of methanol to dimethyl ether. ncl.res.in
Active Site Characterization and Identification
The catalytic activity of aluminum phosphate hydrate is primarily attributed to its surface acidity, which comprises both Brønsted and Lewis acid sites. rsc.org The nature, strength, and concentration of these sites are crucial for catalytic performance.
Characterization studies indicate that P-OH (phosphate hydroxyl) groups are a primary source of weak Brønsted acidity. nih.gov The concentration of these active sites is highly dependent on the catalyst's composition; for example, increasing the P/Al molar ratio beyond a certain point can promote the formation of a crystalline phase with a lower number of available acid sites. nih.gov In surface interactions, such as phosphate adsorption, different types of hydroxyl groups on the aluminum hydroxide surface act as reactive sites. These include terminal aquo groups (Al-H₂O), hydroxo groups (Al-OH), and bridging hydroxyls (Al-OH-Al). researchgate.net
Spectroscopic and analytical techniques are employed to identify and quantify these sites. Temperature-programmed desorption (TPD) using probe molecules like ammonia (B1221849) is a common method to determine the amount and strength of acid sites, which can then be correlated with catalytic activity and stability. researchgate.net Furthermore, it has been proposed that tetra-coordinate AlO₄ sites can function as Lewis acids, while the protonation of AlO₄ or hexa-coordinate AlO₆ sites can generate Brønsted acid groups. researchgate.net The coordination of aluminum is a key factor; ²⁷Al NMR spectra have shown that most aluminum in precipitated amorphous aluminum hydroxyphosphates is octahedrally coordinated, with a smaller fraction being tetrahedrally coordinated. nih.gov
Investigation of Acid-Catalyzed Condensation Reactions
The acidic nature of aluminum phosphate hydrate makes it an effective heterogeneous catalyst for various acid-catalyzed condensation reactions. Its Brønsted acid sites are particularly effective in promoting these transformations. sapub.org
One notable application is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. mdpi.comacs.org Aluminum phosphate and mixed aluminum phosphate-aluminum oxide systems have been successfully employed as solid catalysts for this reaction. mdpi.comacs.org
Another example is the synthesis of β-enamino esters through the condensation of 1,3-ketoesters with primary amines. Aluminum phosphate has been demonstrated to be an efficient catalyst for this reaction, particularly under solvent-free microwave conditions, offering high yields and selectivity. sapub.org
Furthermore, aluminum phosphate is widely used as a catalyst for dehydration reactions, which are a form of condensation. A significant industrial application is the dehydration of methanol to produce dimethyl ether (DME). ncl.res.insciencemadness.org The catalyst's moderate acid sites are effective in promoting this conversion with high selectivity. ncl.res.in The synthesis of aluminum phosphate itself can involve binary condensation reactions between an aluminum source, like aluminum hydroxide, and phosphoric acid. google.com
Degradation Mechanisms of this compound
Hydrolytic Degradation Pathways
The stability of aluminum phosphate hydrate in aqueous environments is limited, and it is susceptible to hydrolytic degradation, particularly as a function of pH. The primary mechanism of this degradation is incongruent dissolution, especially at pH levels of 3.0 and above. openarchives.grmdpi.com
This process involves the reaction of the solid aluminum phosphate hydrate with water, leading to the preferential release of phosphate ions into the solution and the formation of a new solid phase. Research has identified this initial solid product as a metastable, amorphous aluminum hydroxide (Al(OH)₃). openarchives.grmdpi.com This amorphous intermediate is not the final degradation product. Over a period of time, it undergoes a slow transformation into the thermodynamically more stable crystalline phase of aluminum hydroxide, gibbsite. openarchives.grmdpi.com This pathway highlights that the hydrolytic degradation is not a simple dissolution but a multi-step process involving the formation and subsequent conversion of intermediate species.
Thermo-oxidative Degradation Phenomena
Aluminum phosphate hydrate undergoes significant structural changes and degradation upon heating in the presence of oxygen. The dehydration of the hydrated form, AlPO₄·1.5H₂O, occurs in a single step between 80°C and 130°C. researchgate.net At higher temperatures, the anhydrous aluminum phosphate itself can decompose.
4AlPO₄(s) → 2Al₂O₃(s) + P₄O₁₀(g)
This decomposition into aluminum oxide and phosphorus pentoxide is leveraged in some industrial applications where aluminum phosphate is used as a high-temperature dehydrating agent. sciencemadness.org The stability of related compounds also follows this trend; aluminum metaphosphate [Al(PO₃)₃] breaks down into aluminum orthophosphate at a lower temperature of about 830°C under similar low-oxygen conditions. akjournals.com The release of oxygen during decomposition can alter the local atmosphere, thereby influencing the kinetics of the degradation process. akjournals.com
Photochemical Degradation Processes
Research specifically detailing the photochemical degradation processes of this compound is not extensively available in publicly accessible literature. As an inorganic compound with a stable crystal lattice, aluminum phosphate is generally considered resistant to photodegradation under typical environmental conditions. Its structure is analogous to silicon dioxide, with alternating AlO₄ and PO₄ tetrahedra forming a robust framework, particularly in its crystalline forms like berlinite. wikipedia.org This inherent stability suggests that high-energy radiation, such as deep UV, would be required to induce bond scission.
While direct photodegradation pathways are not well-documented, related research into materials science offers some context. Amorphous aluminum phosphate can exhibit unique optical properties, and nano-sized particles have been shown to have distinct UV-visible absorption peaks, but these studies focus on characterization rather than degradation. patsnap.commdpi.com The wide bandgap of aluminum phosphate (around 5.41 eV) indicates that it does not absorb light in the visible or near-UV spectrum, further limiting the potential for direct photochemical degradation by solar radiation. patsnap.com Degradation in related systems is typically initiated by other environmental factors, such as thermal stress or chemical reactions, rather than by direct photochemical processes.
Influence of Environmental Factors on Degradation Kinetics
The degradation kinetics of this compound are significantly influenced by a range of environmental factors, including temperature, pH, and the presence of microorganisms. The impact of UV irradiation, however, is less understood.
UV Irradiation Direct studies on the degradation kinetics of pure this compound under UV irradiation are limited. The material's high thermal stability and inorganic nature suggest a low susceptibility to degradation from environmental UV light alone.
Temperature Temperature is a critical factor in the degradation of aluminum phosphate, primarily through thermal decomposition at elevated temperatures. Hydrated forms lose water at relatively low temperatures, while the anhydrous forms require significantly more energy to break down. The stability of aluminum phosphate phases is dependent on both temperature and oxygen partial pressure. osti.gov For example, under very low oxygen partial pressure (10⁻¹⁰ atm), aluminum metaphosphate begins to break down at approximately 830 °C, while the more stable aluminum orthophosphate decomposes at around 1220 °C. osti.gov In the presence of air, this stability increases. osti.gov This decomposition process involves the release of gaseous by-products, such as O₂ and phosphorus oxides. osti.gov
| Aluminum Phosphate Form | Condition | Approximate Decomposition Temperature | Decomposition Products | Source |
|---|---|---|---|---|
| Aluminum Metaphosphate [Al(PO₃)₃] | Low Oxygen (10⁻¹⁰ atm) | ~830 °C | AlPO₄, (P₂O₃)₂, O₂ | osti.gov |
| Aluminum Orthophosphate [AlPO₄] | Low Oxygen (10⁻¹⁰ atm) | ~1220 °C | Al₂O₃, (P₂O₃)₂, O₂ | osti.gov |
| Aluminum Diethylphosphinate (related compound) | Nitrogen Atmosphere | ~477 °C (750 K) | Amorphous Aluminophosphate (AlPO₄), Ethane, Diethylphosphinic acid | researchgate.net |
Microorganisms Microorganisms play a crucial role in the biogeochemical cycling of phosphorus and can significantly influence the degradation of aluminum phosphate. hnu.edu.cnnih.gov Certain soil bacteria and fungi, known as phosphate-solubilizing microorganisms (PSMs), can dissolve inorganic phosphates like AlPO₄, making phosphorus available to plants. ijcmas.comnih.gov The primary mechanism of microbial degradation is the production of organic acids. ijcmas.comresearchgate.net These acids, such as gluconic, citric, oxalic, and malic acid, lower the local pH and chelate the aluminum cation, which disrupts the mineral lattice and releases soluble phosphate into the environment. ijcmas.comresearchgate.net Studies have shown that various species of Penicillium are efficient at solubilizing aluminum phosphate through the excretion of these organic acids. researchgate.net Similarly, bacteria from genera such as Pseudomonas and Bacillus are known to dissolve various inorganic phosphates, including AlPO₄. ijcmas.comnih.gov The efficiency of solubilization varies significantly among different microbial strains and is affected by environmental conditions like the initial pH and the concentration of the phosphate mineral. nih.govresearchgate.net
| Microorganism Type | Example Genera/Species | Mechanism of Action | Key Findings | Source |
|---|---|---|---|---|
| Fungi | Penicillium spp. (e.g., P. oxalicum) | Secretion of organic acids (gluconic, citric, oxalic, malic, tartaric) | Efficiently solubilizes AlPO₄; solubilization is accompanied by a significant drop in pH. | researchgate.net |
| Bacteria | Pseudomonas spp., Bacillus spp. | Production of organic acids, chelation of cations (Al³⁺) | Can solubilize AlPO₄, FePO₄, and Ca₃(PO₄)₂, though typically more effective on calcium phosphates. | ijcmas.comnih.gov |
| Bacteria | Silicate Dissolving Bacteria | Production of organic acids and ligands (e.g., gluconate) | Can enhance the dissolution of various minerals, including phosphates, by generating acidic conditions. | aensiweb.net |
| General Soil Microbes | Acidobacteria, Actinobacteria, Proteobacteria | Mediate inorganic phosphorus solubilization | Identified as key microbial groups involved in the soil phosphorus cycle. | mdpi.com |
Role of Water Molecules in Structural Stability and Degradation
Water molecules are fundamental to both the structural integrity and the degradation pathways of this compound. The compound exists in various states of hydration, with the number of water molecules influencing its crystalline structure and stability. wikipedia.org
The dihydrate form, AlPO₄·2H₂O, is found naturally as the minerals variscite and meta-variscite. wikipedia.org A synthetic sesquihydrate, AlPO₄·1.5H₂O, is also well-documented. nih.govresearchgate.net In these hydrated structures, water molecules are integral components of the crystal lattice, participating in the coordination sphere around the aluminum cations. wikipedia.org This structural water is crucial for maintaining the specific crystalline arrangement of the hydrated phases.
However, these water molecules also render the compound susceptible to degradation through dissolution. The hydrated forms are generally more soluble than anhydrous aluminum phosphate. nih.gov Studies on AlPO₄·1.5H₂O show it to be metastable compared to the more common dihydrate (variscite). nih.govresearchgate.net Its degradation in aqueous environments is highly dependent on pH. At low pH (around 2.4), it undergoes congruent dissolution, meaning the solid dissolves without changing its chemical composition. nih.gov At pH values of 3.0 and higher, the dissolution becomes incongruent; the compound breaks down to form a new solid phase, initially amorphous aluminum hydroxide (Al(OH)₃), which can later crystallize into more stable forms like gibbsite. nih.gov This process demonstrates that water is not merely a solvent but an active reactant in the degradation pathway at certain pH levels.
| Hydrated Form | Common Name(s) | Role of Water | Stability/Degradation Notes | Source |
|---|---|---|---|---|
| AlPO₄·2H₂O | Variscite, Meta-variscite | Integral to crystal structure; Al³⁺ is 6-coordinate, involving water. | The more stable hydrated form compared to AlPO₄·1.5H₂O. | wikipedia.org |
| AlPO₄·1.5H₂O | Synthetic Hydrate (AlPO₄-H₃) | Maintains a specific crystalline lattice. | Metastable. Undergoes congruent dissolution at pH ~2.4 and incongruent dissolution at pH >3.0, forming Al(OH)₃. | nih.govresearchgate.net |
| Anhydrous AlPO₄ | Berlinite | No structural water. | Highly stable and poorly soluble in water. Formed upon thermal dehydration of hydrated forms. | wikipedia.orgnih.gov |
Computational and Theoretical Modeling of Aluminiumphosphatehydrate Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the electronic structure, bonding, and energetic properties of aluminiumphosphatehydrate. These first-principles approaches are crucial for understanding the fundamental interactions governing the system's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of hydrated aluminum phosphates, DFT calculations, particularly those corrected for dispersion forces, have been instrumental in understanding their structure and energetics. For instance, studies on the hydrated aluminophosphate AlPO4-H3 have utilized DFT to validate experimental crystal structures and spectroscopic data. researchgate.net Such calculations have shown that partially hydrated phases are not thermodynamically stable, as the interaction with adsorbed water molecules is weaker than in the fully hydrated form. researchgate.net
DFT is also used to explore the electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which helps in predicting the chemical reactivity of the compounds. rdd.edu.iq Calculations can predict how doping or the presence of defects might alter the electronic structure and properties of aluminum phosphates. researchgate.net Furthermore, DFT has been applied to investigate the binding affinity of aluminum (III) for various biophosphates, mapping out interaction modes and energetics which are crucial for understanding reaction pathways in different environments. mdpi.com
| Application Area | Specific Focus | Key Findings | Reference |
|---|---|---|---|
| Structural Validation | Comparison with experimental crystal structure and Raman data for AlPO4-H3 | Computational results validate experimental findings. | researchgate.net |
| Thermodynamics | Stability of partially hydrated AlPO4-H3 models | Partially hydrated phases are not thermodynamically stable. | researchgate.net |
| Spectroscopy | Computation of IR and Raman spectra for AlPO4-H3 | Identified "fingerprint" modes for Al-coordinated water molecules. | researchgate.net |
| Electronic Structure | Calculation of HOMO-LUMO gap and chemical activity predictors | Energy gap values can predict the chemical reactivity of aluminum complexes. | rdd.edu.iq |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic properties and diffusion of atoms and molecules. For hydrated aluminum phosphates, MD simulations, often based on force fields refined by DFT calculations, are crucial for understanding the hydration process and the behavior of water molecules within the framework. researchgate.netnih.gov
Simulations of Linde Type A (LTA) aluminophosphate have revealed that the translational and orientational mobility of confined water is significantly reduced, resembling the dynamics of glassy systems. researchgate.netnih.gov DFT-based MD simulations have also been employed to study the dynamics of adsorbed water molecules in AlPO4-H3. researchgate.net This approach allows for the tracking of particle movement over time, enabling the calculation of diffusion coefficients. For example, MD has been used to calculate the diffusion coefficients of corrosive ions and water in solutions containing phosphates, demonstrating how inhibitors can reduce this diffusion. researchgate.net These simulations offer a molecular-level view of processes that are difficult to observe directly through experiments. nih.govosti.gov
| System | Focus of Simulation | Significant Result | Reference |
|---|---|---|---|
| Linde Type A (LTA) Aluminophosphate | Hydration process and water mobility | Mobility of confined water is significantly reduced. | researchgate.netnih.gov |
| AlPO4-H3 | Dynamics of adsorbed water molecules | Provided insights into the time-dependent behavior of water. | researchgate.net |
| Aluminum in Na2HPO4·12H2O | Diffusion of HPO42- and H2O | Calculated diffusion coefficients and showed reduction upon adding inhibitors. | researchgate.net |
Ab initio methods, which are quantum chemistry methods based on first principles without the inclusion of empirical parameters, provide highly accurate atomic-level insights. A prime example is the determination of the crystal structure of kingite, a hydrated aluminum phosphate, from synchrotron X-ray powder diffraction data. arizona.edugeoscienceworld.org The structure was solved using ab initio direct methods and refined using the Rietveld method, revealing a triclinic structure with layers linked via hydrogen bonding through interlayer water molecules. arizona.edugeoscienceworld.org
These methods are also used to determine the electronic structure and physical properties of materials like aluminum phosphide (B1233454) (AlP) nanocrystals. researchgate.net By using an ab initio restricted Hartree-Fock method, researchers can investigate properties such as total energy, cohesive energy, and energy gap as a function of nanocrystal size. researchgate.net Such studies provide a fundamental understanding of how atomic arrangements and quantum effects influence the macroscopic properties of the material. The comparison of experimentally determined vibrational spectra (Raman and IR) with those calculated by ab initio methods allows for a proper assignment of spectral features to specific vibrational modes. nih.gov
Molecular Modeling of Framework Structures
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules and materials. For aluminiumphosphatehydrates, it is particularly useful for predicting structures and understanding the complex interactions within their frameworks.
Predicting the crystal structure of a compound based only on its chemical composition is a major goal in materials science, often referred to as Crystal Structure Prediction (CSP). wikipedia.org Computational methods like simulated annealing, evolutionary algorithms (such as USPEX), and random sampling, often combined with energy calculations from DFT or molecular mechanics, are used to find the most stable crystal structures. wikipedia.org
For hydrated aluminum phosphates, these techniques can predict possible polymorphs and their relative stabilities. The successful ab initio structure determination of kingite from powder diffraction data demonstrates how computational methods can elucidate complex crystal structures that are not amenable to single-crystal X-ray diffraction. arizona.edugeoscienceworld.org Lattice energy minimization calculations have also been carried out on various aluminum phosphate polymorphs, reproducing experimental structures with reasonable accuracy and predicting a range of lattice energies for different forms. acs.org Recent advancements combine DFT calculations with machine learning models and experimental data to refine predictions of formation enthalpies and lattice constants, bridging the gap between theoretical predictions and experimental observations. arxiv.org
The behavior of water within the pores and layers of hydrated aluminum phosphates is critical to their properties. Molecular modeling is used to simulate the confinement of water molecules and map the intricate hydrogen-bonding networks they form.
The crystal structure of kingite, for instance, shows layers of corner-sharing Al(O,OH,F,H₂O)₆ octahedra and PO₄ tetrahedra that are linked via hydrogen bonding through water molecules located in the interlayer space. arizona.edugeoscienceworld.org Molecular dynamics simulations provide a dynamic picture of this confinement. In systems like LTA aluminophosphate, simulations show that the interaction between water and aluminum sites is a primary driving force for hydration. researchgate.netnih.gov These simulations can estimate the number of water molecules in a fully hydrated structure and reveal that the confined water has significantly restricted translational and rotational dynamics. researchgate.netnih.govbohrium.com This reduced mobility is a result of strong hydrogen-bonding interactions with the surface of the aluminosilicate (B74896) framework. nih.govbohrium.com Understanding these hydrogen bonding networks is key to explaining the mechanisms of water adsorption and desorption, which are vital for applications such as thermal energy storage.
Theoretical Studies of Phase Transitions and Transformations
Theoretical and computational studies are crucial for understanding the phase transitions and transformations in aluminum phosphate hydrate (B1144303) systems. These investigations, often combining computational modeling with experimental data from techniques like thermogravimetry (TG-DTG-DTA) and X-ray diffraction (XRD), provide deep insights into the mechanisms governing the stability and conversion of these materials. researchgate.netosti.gov
A primary focus of theoretical work has been on the thermal dehydration of various aluminum phosphate hydrates. For instance, studies on aluminum phosphate monohydrate (AlPO₄·H₂O) and AlPO₄·1.5H₂O reveal that these compounds decompose in distinct steps upon heating, ultimately yielding anhydrous AlPO₄. researchgate.netakjournals.com Computational models, such as those employing Density Functional Theory (DFT), have been used to explore the energetic and structural changes during these dehydration processes. DFT calculations on the hydrated aluminophosphate AlPO₄-H3 have helped to elucidate the different roles and bonding environments of water molecules within the crystal structure, distinguishing between water molecules coordinated directly to aluminum atoms and those held by hydrogen bonds. mdpi.com This distinction is critical for understanding the stepwise nature of water desorption and the associated energy requirements.
Thermodynamic modeling is another key theoretical tool. By calculating changes in thermodynamic potentials like Gibbs free energy, researchers can predict the stability of different phases under various conditions of temperature and pressure. osti.govtandfonline.com For example, thermodynamic analysis has confirmed that hydrated aluminum phosphate AlPO₄·1.5H₂O is metastable compared to the dihydrate form, variscite (AlPO₄·2H₂O). tandfonline.comnih.gov Furthermore, modeling predicts the thermal breakdown of aluminum metaphosphate [Al(PO₃)₃] into aluminum orthophosphate [AlPO₄] at elevated temperatures, with the stability of these phases being dependent on the oxygen partial pressure. osti.gov
These theoretical studies allow for the determination of kinetic and thermodynamic parameters that define the phase transformations. Isoconversional methods and model-fitting approaches are applied to experimental data to calculate activation energies (Ea), enthalpy (ΔH#), and Gibbs free energy (ΔG#) for dehydration reactions, revealing them to be endothermic and non-spontaneous processes that require heat input. researchgate.netakjournals.com
| Hydrate System | Transformation/Transition | Theoretical Approach | Key Findings | Reference |
|---|---|---|---|---|
| AlPO₄·H₂O | Thermal Dehydration to AlPO₄ | Kinetic analysis (Friedman, Flynn–Wall–Ozawa methods) | Dehydration occurs in a single step; reaction is endothermic and non-spontaneous. | researchgate.netakjournals.com |
| AlPO₄·1.5H₂O (AlPO₄-H3) | Dissolution and Transformation | Thermodynamic analysis (PHREEQC) | Metastable relative to variscite (AlPO₄·2H₂O); incongruent dissolution produces amorphous Al(OH)₃. | tandfonline.comnih.gov |
| AlPO₄-H3 | Hydration/Dehydration | Density Functional Theory (DFT) | Distinguishes between Al-coordinated and hydrogen-bonded water molecules; partially hydrated phases are not thermodynamically stable. | mdpi.com |
| Al(PO₃)₃ to AlPO₄ | Thermal Decomposition | Thermodynamic modeling (FactSage) | Phase stability is dependent on temperature and oxygen partial pressure; Al(PO₃)₃ decomposes to the more stable AlPO₄. | osti.gov |
Thermodynamic Modeling and Statistical Mechanics
Entropic Contributions to Hydrate Stability
Entropy plays a pivotal role, particularly in the context of dehydration transformations. The transition from a solid hydrated state to a solid anhydrous state plus gaseous water involves a significant increase in entropy. This is because the water molecules go from being in relatively ordered positions within the crystal lattice to the highly disordered state of a gas.
The relationship is described by the Gibbs free energy equation: ΔG = ΔH - TΔS
Where:
ΔG is the change in Gibbs free energy.
ΔH is the change in enthalpy.
T is the absolute temperature.
ΔS is the change in entropy.
For dehydration reactions of aluminum phosphate hydrates, the enthalpy change (ΔH) is positive, indicating an endothermic process that requires energy input to break the bonds holding the water molecules. akjournals.com At low temperatures, the TΔS term is small, and the positive ΔH dominates, making ΔG positive and the reaction non-spontaneous. This means the hydrated form is stable. However, as the temperature (T) increases, the TΔS term becomes larger. Eventually, it outweighs the positive ΔH, making ΔG negative and driving the spontaneous release of water molecules. Therefore, the entropic contribution is the primary driving force for the dehydration of these compounds at elevated temperatures.
| Compound | Thermodynamic Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| AlPO₄·1.5H₂O | Standard Gibbs Free Energy of Formation (ΔGf,0) | -1980.5 ± 2.0 kJ mol⁻¹ | Quantifies the thermodynamic stability of the hydrate at standard conditions. | tandfonline.com |
| AlPO₄·H₂O Dehydration | Change in Enthalpy (ΔH#) | Positive | The dehydration process is endothermic, requiring heat input. | akjournals.com |
| AlPO₄·H₂O Dehydration | Change in Gibbs Free Energy (ΔG#) | Positive (at low T) | The dehydration process is non-spontaneous at lower temperatures. | akjournals.com |
| General Hydrate Dehydration | Change in Entropy (ΔS) | Positive | Release of water as gas increases disorder, becoming the driving force for the reaction at high temperatures. | - |
Application of Principles such as Maximum Entropy Production (MEPP) in Material Systems
The Maximum Entropy Production Principle (MEPP) is a theoretical framework suggesting that non-equilibrium systems with sufficient complexity will evolve to a steady state that maximizes the rate of entropy production under the given constraints. nih.govmdpi.com While direct applications of MEPP to aluminum phosphate hydrate systems are not extensively documented, the principle offers a powerful lens through which to analyze their formation and transformation dynamics.
In the context of material science, MEPP can be invoked to predict the most probable pathway for processes like crystallization, phase transformation, and self-assembly, which are inherently non-equilibrium phenomena. For aluminum phosphate hydrates, this could apply to:
Crystallization Pathway: During the precipitation of aluminum phosphate hydrates from a supersaturated solution, multiple crystalline forms (polymorphs) and hydration states may be possible. MEPP suggests that the system will likely favor the crystallization pathway that dissipates the chemical potential gradient (the thermodynamic driving force) most rapidly, thereby maximizing the rate of entropy production. nih.gov This could explain why metastable phases, such as AlPO₄·1.5H₂O, may form first, as they could represent a kinetically favored path with a higher rate of entropy production than the direct formation of the most stable phase. tandfonline.com
Phase Transformation Dynamics: When a hydrated aluminum phosphate is heated, it undergoes dehydration. This process is far from equilibrium. According to MEPP, the specific sequence of transformations and the microstructures that develop would be those that most efficiently dissipate the applied thermal energy and the chemical potential of the bound water, leading to the maximum rate of entropy generation for the system and its surroundings. researchgate.net
The application of MEPP remains a developing area in materials science. It provides a variational principle that could potentially unify the understanding of various non-equilibrium processes in these systems, from initial synthesis to final decomposition. eoht.info
Machine Learning and Data-Driven Approaches in this compound Research
Predictive Modeling for Material Properties and Performance
Machine learning (ML) and data-driven models are emerging as powerful tools to accelerate the discovery and optimization of materials, including complex systems like aluminum phosphate hydrates. mdpi.com These approaches leverage algorithms to learn from existing experimental and computational data, enabling the prediction of material properties and performance without the need for exhaustive, resource-intensive laboratory work. nih.gov
For aluminum phosphate hydrates, predictive modeling could be applied in several ways:
Predicting Thermodynamic Stability: ML models, such as random forests or neural networks, can be trained on large datasets of known materials. utexas.edu By using input features that describe the chemical composition and crystal structure (e.g., atomic coordinates, bond angles, unit cell parameters), these models can predict thermodynamic properties like formation energy and thermal stability for novel or hypothetical aluminum phosphate hydrate structures.
Forecasting Performance Metrics: The performance of these materials in applications like catalysis, adsorption, or as ion conductors depends on properties such as pore size, surface area, and ionic conductivity. An ML model can be trained to establish complex, non-linear relationships between synthesis parameters (e.g., temperature, pH, precursor concentrations) and final material properties. This approach has been successfully used to guide the synthesis of related materials like Lithium Aluminum Titanium Phosphate (LATP) to achieve higher ionic conductivity. frontiersin.org
Modeling Hydrate Formation Conditions: In the broader field of hydrates, ML has been used to predict the pressure-temperature conditions of hydrate formation with higher accuracy and computational efficiency than traditional thermodynamic models. mdpi.com A similar strategy could be developed for aluminum phosphate hydrates to predict their phase stability diagrams under various hydration conditions.
The success of these models is highly dependent on the availability of large, high-quality datasets. As more data is generated through high-throughput computation and experimentation, the predictive power and reliability of ML in this field are expected to grow significantly. nih.gov
| Target Property/Performance | Potential Input Features for ML Model | Potential ML Algorithm | Anticipated Outcome | Reference Analogy |
|---|---|---|---|---|
| Thermodynamic Stability (e.g., Formation Energy) | Crystal structure data, elemental properties, bond information, coordination numbers. | Gradient Boosting (e.g., XGBoost), Graph Neural Networks. | Rapid estimation of stability for new candidate structures. | utexas.edu |
| Ionic Conductivity | Synthesis parameters (precursor ratios, sintering temperature, holding time), phase composition. | Gaussian Process Regression, Bayesian Optimization. | Guided experimental design to synthesize materials with optimal conductivity. | frontiersin.org |
| Hydrate Phase Equilibria | Temperature, pressure, water activity, gas/liquid composition. | Random Forest, Support Vector Regression. | Accurate prediction of hydrate formation/dissociation conditions. | mdpi.com |
High-Throughput Screening of Candidate Structures
High-throughput screening (HTS) is a research strategy that combines large-scale computational calculations with automated data analysis to rapidly evaluate a vast number of candidate materials for specific applications. rsc.org For aluminum phosphate hydrates, which belong to the broader class of porous aluminophosphates, HTS is particularly valuable for identifying structures with desirable properties. acs.org
The HTS workflow for aluminum phosphate hydrates typically involves the following steps:
Database Generation: A large database of candidate structures is created. This database can include experimentally known aluminum phosphate hydrate structures as well as hypothetical structures generated by computational algorithms.
Property Calculation: For every structure in the database, key properties are calculated using computationally inexpensive but reliable methods. For porous materials, these properties often include structural characteristics (e.g., pore diameter, accessible surface area, void fraction) and energetic stability (e.g., lattice energy). acs.org DFT calculations can also be used to estimate electronic properties or adsorption energies for water molecules. mdpi.com
Screening and Filtering: The calculated properties are used to screen the database. Structures are filtered based on predefined criteria relevant to the target application. For example, in searching for a material for a specific separation process, candidates would be screened based on pore size. For thermal energy storage, candidates might be screened based on water adsorption enthalpy and stability.
Refined Analysis: A smaller subset of the most promising candidates identified through the initial screening is then subjected to more accurate, but computationally intensive, calculations (e.g., detailed molecular dynamics simulations) to validate their performance before attempting experimental synthesis.
This computational pre-screening approach significantly narrows down the search space for new materials, guiding experimental efforts toward the most promising candidates and dramatically accelerating the material discovery cycle. rsc.org
Advanced Materials Science Applications and Fundamental Investigations
Aluminiumphosphatehydrate in Geopolymer Chemistry
Aluminophosphatehydrate plays a significant role in the chemistry of acid-activated geopolymers, influencing their formation, microstructure, and properties. Unlike traditional alkali-activated systems, the use of phosphoric acid as an activator leads to unique reaction pathways and final products, where aluminophosphatehydrate can emerge as a key crystalline phase.
Formation Mechanisms of this compound as a New Crystalline Phase in Geopolymerization
The formation of aluminophosphatehydrate as a crystalline phase within geopolymer systems is a multi-step process initiated by the acidic activation of an aluminosilicate (B74896) source. The general mechanism involves dissolution, polycondensation, and crystallization. nih.govmdpi.comresearchgate.netnih.gov
Dealumination/Dissolution : The process begins when an aluminosilicate precursor, such as metakaolin or fly ash, is mixed with an acidic activator, typically phosphoric acid. mdpi.com The acid attacks the precursor's structure, breaking down Al–O–Al and Si–O–Al bonds. nih.govmdpi.com This step, known as dealumination, releases free Al³⁺ and –Si–O– units into the solution. nih.govmdpi.commdpi.com
Polycondensation : The released Al³⁺ ions then react with phosphate (B84403) ions (PO₄³⁻) from the phosphoric acid. nih.govmdpi.com This leads to a polycondensation reaction, forming oligomers and then larger polymer chains. mdpi.com The resulting network is fundamentally different from alkali-activated systems, characterized by structural units such as –Al–O–P– and –Si–O–Al–O–P–. nih.govmdpi.comrsc.org
Crystallization of this compound : The formation of a distinct crystalline phase, such as aluminum phosphate hydrate (B1144303), is heavily influenced by the reaction conditions. nih.gov An excess of phosphoric acid, leading to a high phosphorus-to-aluminum (P/Al) molar ratio, can induce the crystallization of the geopolymer structure, leading to a final product composed of an aluminum phosphate hydrate crystal phase alongside an amorphous geopolymer network. nih.gov The specific crystalline product can be aluminum hydrogen phosphate (AlH₃(PO₄)·3H₂O), which contributes to improved strength. rsc.orgresearchgate.net
The key factors influencing the formation and amount of crystalline aluminophosphatehydrate are summarized in the table below.
| Factor | Influence on Formation | Research Findings |
| P/Al Molar Ratio | A higher P/Al ratio promotes the formation of crystalline phases. | An excess of phosphoric acid (P/Al = 2) was found to induce crystallization of the geopolymer structure, forming an aluminum phosphate hydrate crystal phase. nih.gov Optimal conditions for aluminum release, a precursor to formation, were found at a P/Al ratio of 2.0. mdpi.com |
| Curing Temperature | Increased temperature can accelerate the reaction and promote crystallization. | Increasing curing temperature leads to a higher content of aluminum phosphate in the geopolymer structure, improving compressive strength. nih.gov The optimal temperature for aluminum release was found to be approximately 70°C. mdpi.com |
| Curing Time | Longer curing times allow for more complete reaction and crystallization. | Prolonging the curing time, even at low temperatures, can achieve a high percentage of liberated aluminum, which is necessary for the formation of aluminum phosphate phases. mdpi.com |
Microstructural Evolution and Phase Assemblages in Phosphate-Activated Systems
The microstructure of phosphate-activated geopolymers is a complex composite of amorphous and crystalline phases. The evolution of this microstructure and the specific phases present are dependent on the raw materials and synthesis conditions.
The final hardened material typically consists of unreacted precursor particles embedded within a geopolymer gel binder. rsc.org This binder is a composite structure containing:
Amorphous Geopolymer Network : This network is based on linkages such as –Al–O–P– and –Si–O–T– (where T can be Si, Al, or P). nih.gov
Crystalline Phases : Alongside the amorphous gel, crystalline phases form, which significantly impact the material's properties. researchgate.net Common crystalline phases identified in these systems include quartz, berlinite (AlPO₄), and aluminum hydrogen phosphate (e.g., 2AlH₃(PO₄)₂ · 3H₂O). researchgate.net The presence of crystalline AlPO₄ compounds is associated with strong water resistance. researchgate.net
At elevated temperatures, the phase assemblage undergoes significant transformation. The amorphous aluminosilicate phosphate phase can transform into crystalline phases like cristobalite and various forms of aluminum phosphate. mdpi.com For instance, upon heating to 900°C, quartz and berlinite may form, which then convert to cristobalite and a different polymorph of aluminum phosphate at 1150°C. mdpi.comresearchgate.net
Interfacial Chemistry and Binding Properties in Composites
Aluminum phosphates, including their hydrated forms, are recognized for their excellent binding properties, making them suitable for creating robust composite materials and coatings. scribd.combuffalo.eduias.ac.in The binder serves to join adjacent filler particles, creating a continuous and cohesive structure. scribd.com
The binding mechanism is twofold:
Chemical Bonding : The phosphate binder can react directly with the surface of filler materials. In alumina-based composites, the binder reacts with the alumina (B75360) to form crystalline aluminum phosphate (berlinite-type AlPO₄) at the interface. researchgate.net
Adhesive Binding : The formation of condensed phosphates within the structural pores and defects of the composite material provides strong adhesive binding. researchgate.net
The effectiveness of the binder and the resulting strength of the composite are highly dependent on the binder's chemical composition, which is controlled by the P/Al ratio during synthesis. ias.ac.in Research on coatings has shown that a P/Al mole ratio of 3:1, which produces monoaluminium phosphate (Al(H₂PO₄)₃), results in the best bonding strength. ias.ac.in As the P/Al ratio decreases, the degree of polymerization in the binder increases, leading to higher viscosity but lower bonding strength. ias.ac.in In porous ceramic composites, acid aluminum phosphate binders have been shown to be superior to silica-based binders, resulting in better mechanical properties, creep resistance, and permeability. buffalo.edu
Functional Nanomaterials Based on this compound
The synthesis of this compound at the nanoscale allows for the creation of functional materials with unique properties. Controlling the size, shape, and surface chemistry of these nanomaterials is crucial for their application in advanced technologies.
Controlled Synthesis of Nanoplates, Nanoparticles, and Nanocomposites
A variety of chemical methods have been developed for the controlled synthesis of aluminum phosphate nanomaterials with specific morphologies.
Chemical Co-precipitation : This is a widely used method for producing aluminum phosphate nanoparticles. It involves reacting soluble aluminum salts (e.g., aluminum chloride or aluminum sulfate) with a phosphate source (e.g., disodium phosphate or sodium phosphate) under controlled pH and temperature. neliti.comresearchgate.net This technique has been used to produce porous nanoparticles with sizes around 226 nm. neliti.com
Green Synthesis : An environmentally friendly approach utilizes plant-derived extracts, such as those from cork oak somatic embryos, which are rich in phytic acid. ucm.esmdpi.com The phytic acid acts as a natural precursor and templating agent, promoting the formation of unique, hierarchically organized AlPO₄ nanoplates. ucm.esmdpi.com This method avoids the use of harmful chemical reagents. ucm.es
Controlled Reactive Crystallization : This technique allows for the synthesis of specific hydrated forms, such as AlPO₄·1.5H₂O. researchgate.net The process is conducted in a semibatch reactor where crystallization is induced by carefully adjusting the pH to a predetermined supersaturation level. researchgate.net
Hydrothermal and Solvothermal Synthesis : These methods are primarily used for preparing aluminum phosphate molecular sieves, which are crystalline, microporous materials with diverse structures. ijres.org
The table below summarizes various synthesis methods and the resulting nanomaterials.
| Synthesis Method | Precursors | Resulting Nanomaterial | Key Features |
| Chemical Co-precipitation | Aluminum chloride, Disodium phosphate neliti.com | Nanoparticles | Porous morphology, particle size ~226 nm. neliti.com |
| Green Synthesis | Aluminum nitrate (B79036), Cork oak embryo extract (Phytic Acid) ucm.esmdpi.com | Nanoplates | Complex crystal structure (triclinic and monoclinic), hierarchical organization. ucm.esmdpi.com |
| Controlled Reactive Crystallization | Sulfate-based aluminum and phosphorus solutions researchgate.net | Hydrated Aluminum Phosphate (AlPO₄·1.5H₂O) | Crystalline aggregates of submicron crystallites. researchgate.net |
| Liquid-Phase Ion Exchange | Sodium phosphate, Aluminum sulfate (B86663) ijres.org | Nanoparticles | One of several liquid-phase methods for nanoparticle preparation. ijres.org |
Surface Modification of Nanostructures for Enhanced Functionality
Modifying the surface of aluminum phosphate nanostructures is a key strategy for tailoring their properties and improving their performance in specific applications, such as catalysis and polymer composites.
One advanced method involves the molecular modification of zeotype aluminum phosphates (e.g., APO-5). The surface can be functionalized with an imidazolium-based ionic liquid, creating a Supported Ionic Liquid Phase (SILP) material. dtu.dkdtu.dk This organic layer serves two main purposes: it helps to stabilize ruthenium (Ru) nanoparticles immobilized on the support and enhances the stability of the aluminum phosphate material itself. dtu.dk This approach offers a new way to systematically design and optimize catalysts based on zeotype materials. dtu.dkdtu.dk
In the context of polymer composites, surface modification is used to improve the interfacial adhesion between aluminum phosphate-based flame retardants and the polymer matrix. researchgate.net Treating the filler particles with silane coupling agents is a common technique to enhance compatibility and, consequently, the mechanical properties of the final composite material. researchgate.net Similarly, aluminum hypophosphite has been surface-modified with melamine derivatives to create a reactive flame retardant with better compatibility in polyurethane foam. researchgate.net Another versatile technique is the use of dopamine-assisted codeposition, which allows for a simple, one-step functionalization of surfaces with polymers under ambient conditions, creating robust and stable coatings. nih.gov
Self-Assembly and Hierarchical Structuring of Nanomaterials
The synthesis of aluminum phosphate hydrate nanomaterials often involves self-assembly processes that lead to complex and hierarchical structures. These organized architectures, ranging from nanoplates to mesoporous frameworks, are crucial for a variety of advanced applications.
A notable development in this area is the green synthesis of aluminum phosphate (AlPO₄) nanoplates using extracts from Quercus suber somatic embryos. mdpi.com This method leverages phytic acid from the plant extracts, which contains multiple phosphate groups capable of coordinating with aluminum ions (Al³⁺). This interaction leads to the formation of aluminum-phosphate chelate complexes. mdpi.com The subsequent cross-linking between different phytic acid molecules via aluminum ions facilitates a self-assembly process, resulting in the hierarchical organization of nanoplates. mdpi.com Electron microscopy has revealed the intricate, ordered arrangement of these nanoplates, distinguishing them from more common spherical nanoparticles. mdpi.comresearchgate.net
Another approach to creating hierarchical structures involves a self-assembly process using aluminum sec-butoxide in a solution containing H₃PO₄ and Na₂HPO₄. This method results in hierarchically mesoporous-macroporous phosphated aluminum (oxyhydr)oxide materials. acs.org The macroporous structures are uniform, with sizes ranging from 500 to 1800 nm, and their walls are composed of accessible mesopores formed by a scaffold-like assembly of nanoparticles. acs.org The incorporation of phosphorus into the aluminum (oxyhydr)oxide framework through Al-O-P bonds stabilizes the structure, allowing it to maintain high surface areas and thermal stability up to at least 800 °C. acs.org
Furthermore, the use of multiamines with amphiphilic structures as structure-directing agents (SDAs) allows for the synthesis of aluminophosphates with nanosheet morphologies as thin as 2 nm. ibs.re.kr In this process, the amine molecules assemble into micelles, which direct the meso-level structure, while individual amine groups guide the formation of the microporous aluminophosphate framework. ibs.re.kr This hierarchical structure-directing strategy can be extended to create various nanomorphic aluminophosphates with enhanced porous functionalities. ibs.re.kr The reactivity of the aluminum source, such as aluminum isopropoxide, can also play a significant role in the formation of these hierarchical structures by promoting the creation of nanocrystal clusters during the initial gel preparation stage. mdpi.com
The self-assembly of aluminum nanoparticles can also be guided by templates like nanoporous anodic aluminum oxide membranes to create three-dimensional porous structures for applications such as plasmon-enhanced solar desalination. nju.edu.cn
Role in Flame Retardancy Mechanisms
Aluminum phosphate hydrate is utilized as a flame retardant in polymeric materials, where it can act through mechanisms in both the condensed and gaseous phases to reduce flammability.
Interaction with Polymeric Matrices during Thermal Decomposition
When incorporated into a polymeric matrix, such as an epoxy resin, aluminum phosphate hydrate influences the thermal decomposition pathway of the polymer. nih.govresearchgate.net During combustion, the polymer matrix undergoes degradation, leading to the formation of various radicals. nih.gov Phosphorus-containing flame retardants like aluminum phosphate can interact with these radicals, promoting cross-linking reactions that lead to the formation of a stable char layer. nih.gov
The thermal decomposition of the flame retardant itself is a critical aspect of its interaction with the polymer. For instance, aluminum diethylphosphinate (AlPi), a related organophosphorus compound, degrades to form a carbonaceous char and aluminophosphonates, which then transform into amorphous aluminophosphate (AlPO₄). researchgate.net In the presence of other flame retardants like aluminum trihydrate (ATH), the decomposition pathway can be altered. The dehydration of ATH to alumina, activated by increasing temperature, can influence the degradation of the phosphinate, preventing the formation of aluminophosphonates. researchgate.net
The effectiveness of aluminum phosphate as a flame retardant is dependent on its interaction with the specific polymer system. In some cases, while it can reduce the heat release rate, its performance may be limited compared to other retardants if the phosphate fraction does not significantly promote charring. researchgate.net
Char Formation and Gaseous Phase Processes
The primary mechanism by which many phosphorus-based flame retardants, including aluminum phosphate, function is through the promotion of char formation in the condensed phase. nih.govnih.gov This char layer acts as a thermal barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds into the gas phase. nih.gov The formation of polyphosphoric acids from the thermal decomposition of phosphorus compounds can further enhance this charring process. nih.gov In some systems, aluminum phosphate has been shown to primarily act through flame inhibition in the gas phase. nih.gov
In addition to char formation, some phosphorus compounds can also exert a flame-retardant effect in the gaseous phase. Volatile phosphorus-containing species can be released during decomposition, and these can act as radical scavengers in the flame, interrupting the exothermic oxidation reactions that sustain combustion. nih.govnih.gov For instance, the decomposition of aluminum hypophosphite (AHP) releases phosphine, which is quickly oxidized in the flame, providing a gas-phase inhibition effect. mostwiedzy.pl This dual action in both the condensed and gaseous phases is a significant advantage of certain phosphorus-based flame retardants. nih.gov However, for a gas-phase mechanism to be effective, the phosphorus-containing compounds must be volatile at the pyrolysis temperature of the polymer. nih.gov
Environmental Remediation and Separation Technologies
Aluminum phosphate hydrate demonstrates significant potential in various environmental applications, particularly in the removal of contaminants from water and the capture of gases.
Sequestration of Environmental Contaminants (e.g., Heavy Metals, Phosphates, Fluoride, Arsenic)
Aluminum phosphate and related aluminum (hydr)oxides are effective adsorbents for a range of environmental pollutants due to their surface chemistry and porous structure.
Phosphates: Aluminum (hydr)oxides have a high affinity for phosphate ions. eeer.orgnih.gov The removal mechanism involves the formation of inner-sphere complexes through ligand exchange, where phosphate ions replace hydroxyl groups on the adsorbent surface. eeer.org The adsorption is pH-dependent, with optimal removal typically occurring in acidic conditions (around pH 4-5.5). nih.govresearchgate.net Amorphous aluminum hydroxide (B78521) has shown a particularly high phosphate sorption capacity, which increases at lower pH. mdpi.com The sorption process can transition from surface complexation to surface precipitation of an amorphous AlPO₄-like phase at higher phosphate loadings. mdpi.comresearchgate.net
Fluoride: Amorphous aluminum phosphate is an effective and rapid adsorbent for fluoride from aqueous solutions. researchgate.net The maximum adsorption is typically observed around a pH of 5.5. researchgate.net The high specific surface area of the adsorbent contributes to its efficiency. researchgate.net Other aluminum-based materials, such as activated alumina and aluminum-based composites, are also widely used for fluoride removal, with their adsorption capacity often enhanced by thermal activation and modification to increase their surface area. researchgate.net
Arsenic: Aluminum-based coagulants like alum (aluminum potassium sulfate) are commonly used for arsenic removal from water. researchgate.net The mechanism involves coagulation and filtration, where the aluminum compounds bind with arsenic, forming larger particles that can be settled and filtered out. researchgate.net Phosphate can compete with arsenate for sorption sites on aluminum (hydr)oxides, which can impact the efficiency of arsenic removal. nih.govresearchgate.net Studies have shown that phosphate competes more effectively with arsenate for sorption sites on poorly crystalline aluminum hydroxide compared to iron (hydr)oxides. nih.gov
The following table summarizes the adsorption capacities of aluminum-based materials for various contaminants as reported in different studies.
| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Amorphous Aluminum Phosphate | Fluoride | 53.5 | 5.5 | researchgate.net |
| Aluminum (hydr)oxide-coated sand | Phosphate | 0.239 | 7.0 | eeer.org |
| Thermally Treated Hydrated Alumina | Fluoride | 23.7 | 7.0 | researchgate.net |
| Untreated Hydrated Alumina | Fluoride | 7.0 | 7.0 | researchgate.net |
Gas Adsorption and Capture Mechanisms (e.g., CO₂)
Microporous aluminophosphates have emerged as promising materials for carbon dioxide (CO₂) capture, a critical technology for mitigating climate change. nih.govresearchgate.net Their effectiveness stems from their high adsorption capacity and selectivity for CO₂ over other gases like nitrogen (N₂). nih.gov
Several aluminophosphates with specific pore structures, such as AlPO₄-17, AlPO₄-18, AlPO₄-53, and AlPO₄-25, have been investigated for CO₂ separation. nih.gov The squeezed 8-ring window apertures of certain aluminophosphates can effectively sieve CO₂ from a CO₂/N₂ gas mixture. nih.gov For instance, AlPO₄-53 and AlPO₄-25 exhibit a significantly higher uptake of CO₂ compared to N₂. nih.gov
Monoliths of AlPO₄-17 and AlPO₄-53, structured without a binder, have shown CO₂ adsorption capacities of 2.5 mmol/g and 1.6 mmol/g, respectively, at 101 kPa and 0 °C. researchgate.net Notably, AlPO₄-53 monoliths display exceptionally high CO₂-over-N₂ selectivity. researchgate.net
An important advantage of these aluminophosphate materials is their relatively low sensitivity to water. nih.gov They exhibit a lower degree of water uptake compared to benchmark zeolites, which is beneficial as it reduces the energy required for regenerating the adsorbent. nih.gov The CO₂ capture process is reversible, and the adsorbed CO₂ can be released by reducing the pressure, allowing for cyclic adsorption and desorption without the need for heat. researchgate.net
The mechanism of CO₂ capture by these materials is primarily physical adsorption, where CO₂ molecules are trapped within the microporous structure of the aluminophosphate. frontiersin.org This process is driven by the affinity of CO₂ for the adsorbent's surface and the size-sieving effect of the pores. nih.govfrontiersin.org
Ion Exchange Processes and Selectivity Studies
Amorphous aluminum phosphate exhibits weakly acidic ion exchanger properties. researchgate.net The layered crystal structure of some aluminum phosphate phases allows for ion exchange capabilities, which are crucial for applications in catalysis and water treatment. patsnap.com The process of ion exchange is influenced by both pH and temperature, with the uptake of metal ions increasing with a rise in these parameters. researchgate.net
Studies on the dissolution of aluminum phosphate show that it is minimal in the pH range of 4 to 8. researchgate.net Potentiometric titration data, when fitted to the Gaines-Thomas equation, confirm its nature as a weakly acidic ion exchanger. researchgate.net
Selectivity is a critical aspect of ion exchange processes. In studies involving aluminum phosphate, the surface selectivity for certain divalent metal ions has been observed to follow the order: Pb²⁺ > Cu²⁺ > Cd²⁺. researchgate.net This indicates a stronger affinity of the aluminum phosphate surface for lead ions compared to copper and cadmium ions. The stoichiometry of the surface H⁺ ion release, along with thermodynamic parameters such as equilibrium constant, standard enthalpy, entropy, and free energy changes, can be evaluated from sorption data. researchgate.net
In the context of aluminosilicate zeolites, which share structural similarities, ion exchange selectivity is a key factor in determining phase selection during synthesis. The general selectivity sequence for alkali cations in these materials is Cs⁺ > K⁺ > Na⁺ > Li⁺. nih.gov This selectivity is driven by the maximization of coulombic interactions between the cation and the framework, aiming for a maximal fractional cation occupancy. nih.gov
Mesoporous aluminophosphates have also been synthesized and demonstrated to be effective anion exchange materials. These materials have shown anion exchange capacities in the range of approximately 1.3–1.6 meq/g for species like chromate and various organic dyes. acs.org The primary mechanism for this anion adsorption is through electrostatic interactions. acs.org
Table 1: Ion Exchange Selectivity and Capacity of Aluminum Phosphate Materials
| Ion | Selectivity Order | Anion Exchange Capacity (meq/g) | Reference |
|---|---|---|---|
| Pb²⁺, Cu²⁺, Cd²⁺ | Pb²⁺ > Cu²⁺ > Cd²⁺ | Not Applicable | researchgate.net |
Advanced Applications in Adsorption and Catalysis
Heat Transformation Applications in Porous Zeotypes
Porous aluminophosphate (AlPO) zeotypes are promising materials for heat transformation applications, particularly in adsorption heat pump (AHP) systems that utilize low-temperature waste heat. jlu.edu.cnresearchgate.net Their high porosity, significant water sorption capacity, and good thermal stability make them suitable candidates for this purpose. jlu.edu.cnresearchgate.net These materials can be seen as a bridge between silica gels and traditional zeolites in terms of their adsorption strength for polar molecules like water and their ability to be regenerated under mild conditions. researchgate.net
The performance of AlPO zeolites in AHP systems is evaluated based on several metrics, including water working capacity, energy density, and regenerability. jlu.edu.cn High-throughput computational screening of numerous known and hypothetical AlPO structures has been employed to predict their heat storage capabilities and identify promising candidates. jlu.edu.cnhotpaper.io Such screenings have identified AlPO structures with water adsorption properties superior to commercially available adsorbents. jlu.edu.cn
Aluminophosphates offer an advantage over traditional zeolites due to their lower maximum desorption temperature while maintaining a comparable energy density. researchgate.net This characteristic makes them particularly suitable for the utilization of low-temperature heat sources. researchgate.net The adsorption capacity of aluminophosphates for water is correlated with their framework densities, with higher capacities observed in materials with lower framework densities. researchgate.net
Table 2: Performance Metrics of Aluminophosphate Zeotypes in Heat Transformation
| Material Type | Key Performance Metric | Value | Application | Reference |
|---|---|---|---|---|
| Porous Aluminophosphates (AlPOs) | Water Working Capacity | Superior to some commercial adsorbents | Adsorption Heat Pumps (AHP) | jlu.edu.cn |
| Porous Aluminophosphates (AlPOs) | Energy Density | Comparable to zeolites | Adsorption Heat Pumps (AHP) | researchgate.net |
Photocatalysis and Electrochemical Applications (mechanistic aspects)
Aluminum phosphate-based materials have shown significant potential in electrochemical applications, particularly in enhancing the performance of energy storage devices. An AlPO₄ coating on cathode materials for lithium-ion batteries, for instance, can improve electrochemical properties. acs.org
The mechanism behind this enhancement involves several factors. The AlPO₄ coating acts as a protective layer that suppresses side reactions at the surface of the cathode material. acs.org It also plays a role in reducing the diffusion of oxygen vacancies. acs.org Furthermore, the coating facilitates the transport of lithium ions, leading to lower electrochemical resistance. acs.org This combination of effects results in higher reversible capacity, better cycling performance, and improved rate capability of the battery. acs.org
In the realm of photocatalysis, the fundamental mechanism involves the generation of electron-hole pairs upon light absorption by a semiconductor material. stanford.edunih.gov These charge carriers can then participate in redox reactions on the material's surface. nih.gov While the principles of photocatalysis are well-established for materials like TiO₂, the specific mechanistic aspects of aluminum phosphate hydrate in photocatalytic reactions are an area of ongoing investigation. The use of support materials, such as minerals, can influence the crystalline and electronic structure of photocatalysts, potentially acting as separation centers for photo-induced electron and hole pairs and altering the charge carrier transfer route. mdpi.com The wide bandgap of aluminum phosphate suggests its potential for optoelectronic applications, which is a related field. patsnap.com
The electrochemical formation of phosphate coatings on aluminum surfaces has also been studied. The properties of these coatings, such as thickness and morphology, are dependent on parameters like the concentration of the solution, temperature, and current density. imim.pl Thinner films tend to be dense and uniform, while thicker films may exhibit cracking. imim.pl These coatings can enhance the corrosion resistance of the underlying metal. imim.plampp.org
Table 3: Mechanistic Roles of Aluminum Phosphate in Electrochemical Applications
| Application | Mechanistic Aspect | Effect | Reference |
|---|---|---|---|
| Li-ion Battery Cathode Coating | Suppression of surface side reactions | Enhanced cycling stability | acs.org |
| Li-ion Battery Cathode Coating | Acceleration of lithium ion transport | Improved rate capability | acs.org |
| Li-ion Battery Cathode Coating | Lower electrochemical resistance | Higher reversible capacity | acs.org |
Future Research Directions and Methodological Advancements
Emerging Synthesis Routes and Scalability Challenges
Traditional synthesis methods for aluminum phosphate (B84403) hydrates, often relying on the reaction of alumina (B75360) or aluminum hydroxide (B78521) with phosphoric acid, can be energy-intensive and present challenges in controlling the final product's properties. researchgate.netmdpi.com The reaction can proceed rapidly, leading to the formation of a hard, insoluble mass if not carefully controlled. google.com To overcome these limitations, researchers are exploring several innovative synthesis routes.
Green Synthesis: An emerging environmentally friendly approach utilizes bioactive compounds from plant extracts, such as phytic acid from cork oak embryos, as natural precursors. mdpi.comresearchgate.net This method avoids harmful chemical reagents and solvents, offering a more sustainable alternative. One study demonstrated the synthesis of aluminum phosphate nanoplates with coexisting triclinic and monoclinic crystal structures using this technique. mdpi.com
Controlled Reactive Crystallization: This method involves inducing crystallization by carefully adjusting the pH within a defined metastable zone to control the supersaturation level. researchgate.netacs.org By operating in this zone, homogeneous nucleation is prevented, allowing for controlled growth on existing seed particles. This technique has been successfully used to produce crystalline AlPO₄·1.5H₂O with aggregates of submicron-sized crystallites. researchgate.netacs.org
Microwave-Assisted Hydrothermal Synthesis: Microwave irradiation offers a method for rapid crystallization. nih.gov This speed can be advantageous for selectively synthesizing less stable, large-pore aluminophosphate structures by preventing their inter-conversion into more stable phases, which occurs with longer reaction times under conventional heating. nih.gov
Ionothermal Synthesis: This route uses ionic liquids as both the solvent and the template for the synthesis of novel crystalline aluminophosphates. Research has shown that new layered aluminophosphate structures can be obtained by templating with in-situ generated species from the ionic liquid during crystallization. nih.gov
A primary hurdle for these emerging routes is scalability . Traditional methods are often plagued by high energy consumption and material costs, which limits the feasibility of large-scale production. mdpi.com While green synthesis presents a cost-effective and sustainable alternative, scaling up the extraction of specific bioactive compounds and ensuring consistent product quality can be challenging. For methods like controlled crystallization and microwave-assisted synthesis, maintaining precise control over reaction parameters (pH, temperature, time) in large-volume reactors is critical to achieving uniform product characteristics, representing a significant engineering challenge.
| Synthesis Route | Description | Key Advantages | Scalability Challenges |
| Green Synthesis | Uses plant-derived bioactive compounds (e.g., phytic acid) as precursors. mdpi.comresearchgate.net | Sustainable, avoids hazardous reagents, low cost. mdpi.comresearchgate.net | Consistent supply of precursors, control over product morphology at scale. mdpi.com |
| Controlled Reactive Crystallization | Induces crystallization by precise pH adjustment to control supersaturation. researchgate.netacs.org | High control over particle size and crystallinity. researchgate.netacs.org | Maintaining uniform pH and supersaturation in large reactors. |
| Microwave-Assisted Synthesis | Utilizes microwave heating for rapid hydrothermal synthesis. nih.gov | Fast crystallization, phase selectivity for less stable structures. nih.gov | Uniform microwave field distribution in large volumes, energy efficiency. |
| Ionothermal Synthesis | Employs ionic liquids as both solvent and template. nih.gov | Access to novel crystal structures. nih.gov | Cost and recycling of ionic liquids, removal of template from product. |
In-Situ and Operando Characterization Techniques
A deeper understanding of the formation of aluminum phosphate hydrate (B1144303) requires moving beyond the characterization of the final product to observing the synthesis process in real time. In-situ (under reaction conditions) and operando (simultaneously measuring catalytic activity) techniques are pivotal in this endeavor. wikipedia.org
The crystallization of aluminum phosphate involves complex transformations from amorphous precursors to crystalline hydrated phases, and subsequent transformations upon heating. osti.govresearchgate.net Real-time monitoring provides direct insight into these dynamic processes.
Time-Resolved X-ray Diffraction (XRD): High-resolution synchrotron XRD is a powerful tool for monitoring the evolution of crystalline phases during hydrothermal synthesis. tripod.com In-situ XRD studies on aluminophosphate crystallization have allowed researchers to track the onset of crystallization, changes in lattice parameters during crystal growth, and the transformation of less stable phases into more stable ones over time. tripod.comicdd.com For example, studies have shown the transformation sequence of VFI-type aluminophosphate to AFI-type, and finally to APC-type with increasing reaction time, confirming their relative stabilities. nih.gov
Spectroscopic Techniques: In-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor changes in the chemical bonding and coordination environment of aluminum and phosphate species in both the solution and solid phases during precipitation and crystallization. nih.gov Operando Raman spectroscopy, coupled with gas chromatography (GC), has been used to follow the state of vanadium and phosphorus species on alumina-supported phosphate catalysts, relating structural changes to catalytic activity and selectivity in real time. rsc.org
These techniques provide critical data on crystallization kinetics, the influence of synthesis parameters like pH and temperature on phase selection, and the mechanisms of thermal decomposition and phase transitions. osti.govresearchgate.net
The initial stages of aluminum phosphate hydrate formation involve the reaction of soluble aluminum and phosphate species to form intermediate complexes and amorphous precipitates, which then reorganize into crystalline structures. mdpi.comnih.gov Identifying these short-lived species is key to understanding the nucleation and growth mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solid-state and solution NMR (e.g., ²⁷Al and ³¹P NMR) is highly effective for identifying the different coordination environments of aluminum and phosphate. nih.govmdpi.com In-situ NMR can be used to track the speciation in the solution phase during hydrothermal synthesis, identifying soluble intermediate species. figshare.com Ex-situ NMR studies of samples quenched at different reaction times have helped distinguish between surface-adsorbed phosphate complexes and the formation of distinct aluminum phosphate precipitates on amorphous aluminum hydroxide surfaces. mdpi.com
Kinetic Modeling: Detailed kinetic models, developed from data on the consumption of reactants under controlled conditions, can elucidate the elementary reaction steps. nih.gov A kinetic study of the precipitation reaction between aluminum and orthophosphate ions identified hydrated AlPO₄(s) as the sole solid product and proposed a detailed model involving multiple reversible hydrolysis and precipitation reactions. nih.gov
By combining these advanced characterization techniques, researchers can construct a comprehensive picture of the reaction landscape, from the initial interactions of precursor ions in solution to the formation and transformation of the final solid-state material.
Integration of Advanced Computational Methods
Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new materials, including aluminum phosphate hydrates. These methods allow for the prediction of material properties and the exploration of vast compositional and structural spaces that are inaccessible through experimentation alone.
Multiscale modeling bridges different levels of theory to simulate complex material phenomena across various length and time scales. yale.edu This approach can range from quantum mechanical calculations at the atomic level to classical molecular dynamics and continuum models at the macroscopic level.
For aluminophosphate materials, Density Functional Theory (DFT) is a powerful first-principles method used to compute the electronic structure and properties of materials without experimental input. mdpi.com DFT calculations have been used to perform detailed mechanical characterization of various anhydrous microporous aluminophosphate structures, determining their elasticity tensors and compressibility, and even identifying phenomena like negative linear compressibility. mdpi.com Such computational screening can guide the synthesis of materials with desired mechanical properties. By combining quantum mechanics (QM) to describe the reactive sites with molecular mechanics (MM) for the larger environment (a QM/MM approach), the formation and interaction of transient species during synthesis can be simulated with greater computational efficiency. yale.edu
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science by enabling data-driven discovery and "inverse design," where a material is designed to meet specific performance targets. arxiv.orgnih.gov
Generative Models: By training on large databases of known materials, generative models like Generative Adversarial Networks (GANs) can propose new, hypothetical crystal structures. nih.govyoutube.com Researchers have developed data-driven frameworks that combine databases, unsupervised learning, and generative models to identify novel porous structures, such as aluminophosphate-like zeolites, with high selectivity for specific applications like ion exchange. aps.org
| Computational Method | Application to Aluminum Phosphate Hydrate | Potential Impact |
| Density Functional Theory (DFT) | Calculation of mechanical, electronic, and thermodynamic properties of different crystal phases. mdpi.com | Prediction of material stability and performance; guiding synthesis toward materials with desired properties. |
| Multiscale Modeling (e.g., QM/MM) | Simulation of reaction pathways, nucleation, and crystal growth, including solvent effects. yale.edu | Deeper understanding of formation mechanisms; optimization of synthesis conditions. |
| Machine Learning (Property Prediction) | Predicting catalytic activity, adsorption capacity, or mechanical properties from composition and structure. mdpi.commdpi.com | Rapid screening of potential compositions; accelerating the discovery of high-performance materials. amanote.com |
| Generative Models (e.g., GANs) | Inverse design of novel porous aluminophosphate structures with targeted pore sizes or functionalities. nih.govaps.org | Discovery of new materials beyond known structures for specific applications. youtube.com |
Interdisciplinary Research Paradigms for Hydrated Aluminophosphates
The study of hydrated aluminophosphates, or aluminophosphate hydrates, is increasingly transcending traditional disciplinary boundaries, fostering innovative research paradigms at the crossroads of several scientific fields. The complex nature of these materials—from their synthesis and structural characterization to their functional applications—necessitates a collaborative, interdisciplinary approach for continued advancement. This synergy is crucial for unlocking the full potential of hydrated aluminophosphates in addressing pressing technological and environmental challenges.
Bridging Inorganic Chemistry with Materials Science and Environmental Engineering
The investigation of hydrated aluminophosphates provides a compelling model for the convergence of inorganic chemistry, materials science, and environmental engineering. Each discipline offers a unique perspective and essential tools that, when combined, create a comprehensive understanding of these materials from synthesis to real-world application.
Inorganic Chemistry lays the foundational groundwork through the synthesis and structural analysis of novel hydrated aluminophosphate compounds. Researchers in this field focus on developing new synthetic pathways, often employing hydrothermal or solvothermal methods, to control the crystal structure, porosity, and hydration states of these materials. For example, the synthesis of pure, highly crystalline AlPO₄-H₂ from an aluminophosphate gel containing an organic structure-directing agent highlights the chemical precision required to create specific frameworks. caltech.edursc.org Characterization techniques rooted in inorganic chemistry, such as X-ray diffraction, solid-state nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy, are indispensable for elucidating the intricate structures, including the coordination environment of aluminum atoms which can change upon hydration. caltech.edursc.org
Materials Science builds upon this chemical foundation to explore the physicochemical properties and functional applications of hydrated aluminophosphates. This discipline investigates the mechanical, thermal, and adsorptive properties of these materials. A key focus is on microporous aluminophosphates, which are studied for their potential as molecular sieves. caltech.edursc.orgresearchgate.net Advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, are increasingly used to model the behavior of water molecules within the aluminophosphate framework. nih.govresearchgate.netmdpi.com These computational studies provide fundamental insights into the thermodynamics of hydration and the dynamics of adsorbed water molecules, which are critical for designing materials for specific applications like heat transformation and energy storage. nih.govresearchgate.netmdpi.com The mechanical properties of these materials, and how they change with hydration, are also a key area of materials science research, determining their durability and performance in practical applications. mdpi.com
Environmental Engineering leverages the unique properties of hydrated aluminophosphates, as defined by chemistry and materials science, to develop solutions for environmental problems. A significant application is in the field of adsorption-based technologies. Porous aluminophosphates are highly promising materials for adsorption heat pumps and for atmospheric water harvesting, which aims to provide fresh water in arid regions. nih.govresearchgate.netmdpi.com Their ability to adsorb and desorb water reversibly makes them suitable for capturing ambient humidity and releasing it as liquid water through controlled temperature changes. The interplay between the aluminophosphate framework and water molecules, particularly the ability of framework aluminum atoms to coordinate with water, is a critical factor in their performance for these environmental applications. nih.govresearchgate.net
The following table summarizes the distinct yet complementary roles of these three disciplines in the study of hydrated aluminophosphates.
| Discipline | Core Contributions | Key Research Activities & Examples |
| Inorganic Chemistry | Synthesis and Structural Elucidation | - Development of novel synthesis routes (e.g., hydrothermal synthesis of AlPO₄-H₂). caltech.edu - Characterization using X-ray diffraction and solid-state NMR to determine crystal structure and atomic coordination. caltech.edursc.org |
| Materials Science | Property Characterization and Application Development | - Investigation of adsorption properties for use as molecular sieves. researchgate.net - Computational modeling (DFT) to understand water-framework interactions in AlPO₄-H₃ for heat transformation applications. nih.govresearchgate.net - Analysis of mechanical properties and their dependence on hydration. mdpi.com |
| Environmental Engineering | Solution-Oriented Application | - Development of adsorbents for atmospheric water generation. - Design of materials for energy-efficient adsorption-based heat pumps. nih.govmdpi.com |
This synergistic relationship creates a feedback loop where the needs of environmental applications drive materials scientists to explore new properties, which in turn guides inorganic chemists in the synthesis of novel, tailored hydrated aluminophosphate structures.
Bibliometric Analysis and Research Trend Forecasting in Hydrated Aluminophosphates
While a specific bibliometric analysis focused solely on hydrated aluminophosphates has not yet been published, this quantitative approach offers a powerful tool for mapping the evolution and forecasting future directions of the field. Bibliometric analysis uses statistical methods to evaluate publications, citations, keywords, and author collaborations to reveal the intellectual structure, emerging themes, and key contributors within a research domain. mdpi.commdpi.comnih.gov
Applying this methodology to hydrated aluminophosphates would involve systematically analyzing the body of literature to identify trends and knowledge gaps. Such an analysis would likely focus on several key metrics:
Publication Growth: Charting the annual number of publications to gauge the expansion and maturity of the research area.
Keyword Co-occurrence: Identifying frequently used keywords like "adsorption," "molecular sieve," "synthesis," "DFT," and "water harvesting" to map dominant research themes and their interconnections.
Citation Analysis: Highlighting the most influential papers and researchers that have shaped the field.
Geographic and Institutional Distribution: Mapping the leading countries and institutions, revealing centers of research excellence and international collaboration networks.
Based on the current trajectory of research, a bibliometric analysis would likely confirm a shift from fundamental synthesis and characterization towards more application-driven and computationally intensive studies. The following table outlines potential research clusters and their forecasted trends that such an analysis might uncover.
| Potential Research Cluster | Dominant Keywords | Forecasted Trend |
| Synthesis & Characterization | Hydrothermal synthesis, structure-directing agent, solid-state NMR, X-ray diffraction, AlPO₄-H₂. caltech.edursc.org | Maturing field, with a future focus on novel, hierarchical pore structures and solvent-free synthesis methods. researchgate.net |
| Computational Modeling | Density functional theory (DFT), molecular dynamics, adsorption, hydration thermodynamics, AlPO₄-H₃. nih.govresearchgate.net | Strong growth area, moving towards multi-scale modeling to predict material performance under real-world operating conditions. |
| Energy Applications | Heat transformation, energy storage, adsorption chillers, reversible hydration. nih.govmdpi.com | Increasing focus on improving hydrothermal stability and cyclic performance for commercial viability. |
| Environmental Applications | Atmospheric water harvesting, adsorbents, molecular sieves, water treatment. | Rapidly emerging area, with research directed at enhancing water uptake capacity and reducing the energy required for regeneration. |
Forecasting based on these clusters suggests that future research will increasingly integrate computational materials design with advanced synthetic chemistry to create next-generation hydrated aluminophosphates. These materials will be tailored for high-performance applications in sustainable energy systems (e.g., waste heat recovery) and environmental remediation (e.g., clean water access). The continued convergence of inorganic chemistry, materials science, and environmental engineering will be essential to realizing these future advancements.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing aluminium phosphate hydrate in laboratory settings?
- Aluminium phosphate hydrate is typically synthesized by reacting soluble aluminium salts (e.g., aluminium nitrate or sulfate) with phosphate sources (e.g., ammonium phosphates) under alkaline conditions. For example, adding sodium hydroxide to an aluminium salt solution adjusts the pH to precipitate hydrated aluminium orthophosphate (AlPO₄·xH₂O). Key parameters include pH control (8–10) and temperature (25–80°C) to optimize crystal structure and hydration levels .
Q. What are the key physical and chemical properties of aluminium phosphate hydrate relevant to material characterization?
- Physical properties include low solubility in water (0.001–0.01 g/100 mL at 25°C, depending on hydration state) and thermal stability up to 200°C before dehydration. Chemically, it exhibits amphoteric behavior, reacting with strong acids (e.g., HCl) to form aluminium salts and phosphoric acid, and with bases (e.g., NaOH) to produce aluminates. These properties are critical for applications in catalysis and ceramics .
Q. Which analytical techniques are commonly used to characterize aluminium phosphate hydrate?
- X-ray diffraction (XRD) identifies crystal phases and hydration states, while Fourier-transform infrared spectroscopy (FTIR) confirms phosphate (PO₄³⁻) bonding. Thermogravimetric analysis (TGA) quantifies hydration levels by measuring mass loss during heating. Scanning electron microscopy (SEM) assesses particle morphology, and inductively coupled plasma (ICP) spectroscopy verifies Al/P stoichiometry .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve the purity and crystallinity of aluminium phosphate hydrate?
- Purity is enhanced by using high-purity reagents (e.g., ACS-grade ammonium phosphates) and controlling nucleation rates through gradual pH adjustment. Crystallinity improves with hydrothermal treatment (e.g., autoclaving at 120°C for 12–24 hours) or seeding with pre-synthesized AlPO₄ nuclei. Impurities like sulphate residues from aluminium sulfate precursors can be minimized via multiple washing cycles .
Q. How can researchers resolve contradictions in reported solubility data for aluminium phosphate hydrate across studies?
- Discrepancies often arise from variations in hydration states (e.g., AlPO₄·2H₂O vs. AlPO₄·3H₂O) and measurement conditions (temperature, pH). To address this, standardize protocols using IUPAC-recommended solubility testing methods (e.g., gravimetric analysis under inert atmospheres) and report hydration levels explicitly. Cross-referencing with thermodynamic databases (e.g., IUPAC-NIST Solubility Data Series) ensures consistency .
Q. What experimental design considerations are critical when testing aluminium phosphate hydrate as a catalyst support?
- Hypothesis-driven experiments should compare catalytic activity (e.g., via gas chromatography or kinetic assays) against variables like surface area (BET analysis) and acidity (NH₃-TPD). Control experiments must isolate the support’s role by testing identical catalysts on inert substrates. Replicate trials and statistical validation (e.g., ANOVA) minimize batch-to-batch variability .
Q. What methodologies are recommended for analyzing the thermal decomposition pathways of aluminium phosphate hydrate?
- Coupled TGA-DSC (differential scanning calorimetry) under controlled atmospheres (N₂ or air) identifies dehydration steps (e.g., 100–200°C) and phase transitions (e.g., crystallization to α-AlPO₄ at 800°C). In situ XRD during heating validates structural changes. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energies for decomposition steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
